Product packaging for 2-OxoMirabegron(Cat. No.:)

2-OxoMirabegron

Cat. No.: B15293874
M. Wt: 410.5 g/mol
InChI Key: JJFKDDZCFZVISI-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-OxoMirabegron is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N4O3S B15293874 2-OxoMirabegron

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

(2R)-N-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl]-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C21H22N4O3S/c22-21-25-17(13-29-21)12-18(26)24-16-8-6-14(7-9-16)10-11-23-20(28)19(27)15-4-2-1-3-5-15/h1-9,13,19,27H,10-12H2,(H2,22,25)(H,23,28)(H,24,26)/t19-/m1/s1

InChI Key

JJFKDDZCFZVISI-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)NCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-OxoMirabegron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-OxoMirabegron, a significant metabolite of the β3-adrenergic agonist, Mirabegron. This document details the experimental protocols for its preparation via hydrolysis of the parent drug and outlines the analytical techniques for its thorough characterization. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

Mirabegron is a potent and selective β3-adrenergic receptor agonist used in the treatment of overactive bladder.[1] Its metabolism in humans is extensive, involving several pathways, including oxidation, dealkylation, glucuronidation, and amide hydrolysis.[2][3][4] The hydrolysis of the amide bond in Mirabegron leads to the formation of a key metabolite, 2-(2-aminothiazol-4-yl)acetic acid, also referred to as this compound or metabolite M5.[1][2] Understanding the synthesis and properties of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies of Mirabegron.

This guide focuses on the chemical synthesis of this compound through the hydrolysis of Mirabegron and its subsequent characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is achieved through the hydrolysis of the amide linkage in Mirabegron. This can be accomplished under either acidic or basic conditions. Both methods yield this compound and the co-product, (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of Mirabegron using a strong acid catalyst.

Materials:

  • Mirabegron

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Mirabegron in an excess of aqueous acid (e.g., 6 M HCl).

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The co-product, (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol, will be extracted into the organic phase.

  • The aqueous layer containing the hydrochloride salt of this compound can be further purified.

  • To isolate this compound, the aqueous layer can be concentrated under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., water/ethanol) to yield pure this compound.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol outlines the hydrolysis of Mirabegron using a strong base.

Materials:

  • Mirabegron

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water

  • Hydrochloric Acid (HCl) (concentrated and dilute)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, dissolve Mirabegron in an aqueous solution of a strong base (e.g., 6 M NaOH).

  • Attach a reflux condenser and heat the mixture to reflux for an extended period. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with diethyl ether (3 x 50 mL) to remove the co-product, (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol.

  • Carefully acidify the remaining aqueous layer with concentrated HCl to a pH of approximately 2-3.

  • Cool the acidified solution in an ice bath to precipitate this compound as its hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound hydrochloride.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are employed:

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Parameter Value
Molecular Formula C₅H₆N₂O₂S
Molecular Weight 158.18 g/mol
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Expected [M+H]⁺ m/z 159.0223

Fragmentation Pattern: The fragmentation of this compound is expected to involve the loss of CO₂ (44 Da) from the carboxylic acid group, and cleavage of the thiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound. Predicted chemical shifts are provided below, based on the analysis of similar structures and known functional group ranges.

¹H NMR (400 MHz, D₂O) Predicted Chemical Shifts:

Proton Predicted Chemical Shift (ppm) Multiplicity
CH₂~3.5s
CH (thiazole)~6.8s

¹³C NMR (100 MHz, D₂O) Predicted Chemical Shifts:

Carbon Predicted Chemical Shift (ppm)
CH₂~40
C (thiazole, C-CH₂)~110
C (thiazole, C-S)~150
C=N (thiazole)~170
C=O (acid)~175
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (carboxylic acid)3300-2500Broad, Strong
N-H (amine)3400-3100Medium, Sharp (two bands)
C=O (carboxylic acid)1725-1700Strong
C=N (thiazole)1650-1550Medium
C=C (thiazole)1550-1475Medium

Visualization of Key Processes

Mirabegron Metabolism Pathway

Mirabegron_Metabolism Mirabegron Mirabegron Hydrolysis Amide Hydrolysis (e.g., by Esterases) Mirabegron->Hydrolysis Oxidation Oxidation (CYP3A4, CYP2D6) Mirabegron->Oxidation Glucuronidation Glucuronidation (UGTs) Mirabegron->Glucuronidation OxoMirabegron This compound (M5) 2-(2-aminothiazol-4-yl)acetic acid Hydrolysis->OxoMirabegron CoProduct (1R)-2-{[2-(4-aminophenyl)ethyl]amino} -1-phenylethanol Hydrolysis->CoProduct Oxidized_Metabolites Oxidized Metabolites Oxidation->Oxidized_Metabolites Glucuronide_Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide_Conjugates

Caption: Metabolic pathways of Mirabegron.

Experimental Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_output Output start Mirabegron hydrolysis Acid or Base Hydrolysis start->hydrolysis workup Neutralization & Extraction hydrolysis->workup purification Purification (Recrystallization) workup->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir product Pure this compound ms->product nmr->product ir->product

Caption: Workflow for this compound synthesis.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The presented hydrolysis protocols offer reliable methods for obtaining this key metabolite, and the outlined analytical techniques ensure its accurate identification and characterization. This information is invaluable for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry who are involved in the study of Mirabegron.

References

In Vitro Metabolism of Mirabegron: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals no direct evidence for the formation of 2-OxoMirabegron as a metabolite of Mirabegron in in vitro studies. Extensive research has characterized the primary metabolic pathways of Mirabegron, which include amide hydrolysis, glucuronidation, and oxidation. However, the specific conversion to a 2-oxo derivative on the thiazol-4-yl-acetamide moiety is not a documented metabolic route in the publicly available scientific literature.

This technical guide will, therefore, summarize the established in vitro metabolic pathways of Mirabegron, providing an in-depth look at the enzymes involved, experimental protocols commonly employed, and the quantitative data that has been reported for the known metabolites. While the formation of this compound cannot be specifically addressed, this document will serve as a comprehensive resource for researchers, scientists, and drug development professionals working with Mirabegron.

Established In Vitro Metabolic Pathways of Mirabegron

The in vitro metabolism of Mirabegron is primarily investigated using human liver microsomes, hepatocytes, and recombinant cytochrome P450 (CYP) enzymes. These studies have identified three major biotransformation pathways:

  • Oxidative Metabolism: Primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2D6 playing a minor role.[1][2] The oxidative metabolism of mirabegron has been observed, but this does not lead to the formation of a 2-oxo metabolite.

  • Amide Hydrolysis: This pathway is catalyzed by esterases, particularly butyrylcholinesterase (BChE) , leading to the cleavage of the amide bond.

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for the conjugation of glucuronic acid to Mirabegron, forming various glucuronide metabolites.

The interplay of these pathways is crucial in the overall disposition of Mirabegron.

Key Enzymes in Mirabegron Metabolism

A summary of the key enzymes involved in the in vitro metabolism of Mirabegron and their respective roles is presented in the table below.

Enzyme FamilySpecific Enzyme(s)Primary Role in Mirabegron Metabolism
Cytochrome P450 CYP3A4Major contributor to oxidative metabolism.
CYP2D6Minor contributor to oxidative metabolism.
Esterases Butyrylcholinesterase (BChE)Catalyzes amide hydrolysis.
UGTs Various isoformsMediate glucuronic acid conjugation.

Experimental Protocols for In Vitro Metabolism Studies

Standard experimental protocols for investigating the in vitro metabolism of Mirabegron typically involve the following steps:

  • Incubation: Mirabegron is incubated with a biological matrix, such as:

    • Human liver microsomes (HLMs)

    • Cryopreserved human hepatocytes

    • Recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6)

    • Human plasma or purified butyrylcholinesterase

  • Cofactor Addition: Appropriate cofactors are added to initiate the enzymatic reactions. For CYP-mediated reactions, NADPH is essential. For glucuronidation, UDPGA is required.

  • Reaction Quenching: After a specific incubation time, the reaction is stopped, typically by adding a cold organic solvent like acetonitrile or methanol.

  • Sample Preparation: The samples are then processed, often by centrifugation to precipitate proteins, followed by collection of the supernatant for analysis.

  • Analytical Method: The metabolites are identified and quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique allows for the separation of different metabolites and their sensitive detection based on their mass-to-charge ratio.

The following diagram illustrates a general experimental workflow for studying the in vitro metabolism of Mirabegron.

Experimental_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Mirabegron Mirabegron Incubate Incubate at 37°C Mirabegron->Incubate Matrix Biological Matrix (e.g., HLMs, Hepatocytes, rCYPs) Matrix->Incubate Cofactors Cofactors (e.g., NADPH, UDPGA) Cofactors->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Analysis MSMS->Data Mirabegron_Metabolism cluster_oxidation Oxidative Metabolism cluster_hydrolysis Amide Hydrolysis cluster_glucuronidation Glucuronidation Mirabegron Mirabegron CYP3A4 CYP3A4 (Major) Mirabegron->CYP3A4 CYP2D6 CYP2D6 (Minor) Mirabegron->CYP2D6 BChE BChE Mirabegron->BChE UGTs UGTs Mirabegron->UGTs Oxidative_Metabolites Oxidative Metabolites CYP3A4->Oxidative_Metabolites CYP2D6->Oxidative_Metabolites Hydrolysis_Metabolites Amide Hydrolysis Metabolites BChE->Hydrolysis_Metabolites Glucuronide_Metabolites Glucuronide Metabolites UGTs->Glucuronide_Metabolites

References

The Pharmacokinetics of 2-Oxo-Mirabegron in Preclinical Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron, a potent and selective β3-adrenoceptor agonist, is utilized in the treatment of overactive bladder. Its metabolic fate in preclinical species is a critical aspect of its pharmacological profile, with the formation of various metabolites influencing its efficacy and safety. Among these, 2-Oxo-Mirabegron, also identified as metabolite M15, is a product of the oxidative metabolism of the parent compound. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics of 2-Oxo-Mirabegron in key preclinical models.

While extensive pharmacokinetic data exists for the parent drug, mirabegron, in various preclinical species, specific quantitative pharmacokinetic parameters for its metabolites, including 2-Oxo-Mirabegron, are not extensively detailed in publicly available literature. This guide synthesizes the current understanding of mirabegron's metabolism to provide context for the likely pharmacokinetic behavior of 2-Oxo-Mirabegron and outlines the methodologies typically employed in such preclinical evaluations.

Metabolic Pathways of Mirabegron

Mirabegron undergoes extensive metabolism through several key pathways, including amide hydrolysis, glucuronidation, and oxidation. The formation of 2-Oxo-Mirabegron (M15) is a result of the oxidation or N-dealkylation of the secondary amine in the mirabegron molecule.[1][2] This metabolic conversion is a significant route in the overall disposition of mirabegron.

The following diagram illustrates the postulated primary metabolic pathways of mirabegron, leading to the formation of 2-Oxo-Mirabegron and other metabolites.

Mirabegron_Metabolism Mirabegron Mirabegron M5_M16 Amide Hydrolysis Products (M5, M16) Mirabegron->M5_M16 Amide Hydrolysis Glucuronides Glucuronide Conjugates Mirabegron->Glucuronides Glucuronidation Oxidation_Dealkylation Oxidation / N-dealkylation Mirabegron->Oxidation_Dealkylation 2-Oxo-Mirabegron 2-Oxo-Mirabegron (M15) Oxidation_Dealkylation->2-Oxo-Mirabegron PK_Workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Animal_Dosing Animal Dosing (e.g., Rat, Dog) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Preparation UPLC_MSMS UPLC-MS/MS Analysis Sample_Preparation->UPLC_MSMS Data_Acquisition Data Acquisition UPLC_MSMS->Data_Acquisition Concentration_Time_Profile Concentration-Time Profile Generation Data_Acquisition->Concentration_Time_Profile PK_Parameter_Calculation Calculation of PK Parameters (AUC, Cmax, Tmax, etc.) Concentration_Time_Profile->PK_Parameter_Calculation

References

The Discovery and Isolation of Mirabegron Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron is a potent and selective β3-adrenergic receptor agonist approved for the treatment of overactive bladder (OAB). Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Mirabegron metabolites, summarizing key quantitative data and detailing the experimental protocols used in their analysis.

Metabolic Pathways of Mirabegron

Mirabegron undergoes extensive metabolism in humans, primarily through four main pathways: amide hydrolysis, glucuronidation, and N-dealkylation or oxidation of the secondary amine.[1][2] Unchanged Mirabegron is the most abundant single component in plasma, accounting for approximately 22% of the circulating radioactivity after a single oral dose of radiolabeled Mirabegron.[1][3] The mean recovery of the administered dose is approximately 55% in urine and 34% in feces.[1][3]

Several metabolites have been identified in human plasma and urine, with the most significant being M5, M8, M11, M12, M13, M14, M15, M16, and M17.[1][4] The major metabolic routes are estimated to be amide hydrolysis (leading to M5, M16, and M17), accounting for about 48% of identified metabolites in urine, followed by glucuronidation (M11, M12, M13, and M14) at 34%, and N-dealkylation or oxidation (M8, M9, and M15) at 18%.[1] The enzymes involved in these transformations include cytochrome P450 isoforms CYP3A4 and CYP2D6, various UDP-glucuronosyltransferases (UGTs), and butyrylcholinesterase (BChE).[3][5][6]

Quantitative Analysis of Mirabegron and its Metabolites

The pharmacokinetic parameters of Mirabegron and its major metabolites have been characterized in human plasma. The following tables summarize the available quantitative data.

Table 1: Pharmacokinetic Parameters of Mirabegron in Healthy Male Subjects after a Single Oral Dose

DoseCmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)t₁/₂ (h)
25 mg16.1 ± 5.44.0 ± 1.2315 ± 9828.6 ± 6.1
50 mg39.2 ± 13.13.5 ± 0.8743 ± 24532.9 ± 9.4
100 mg75.6 ± 28.53.3 ± 0.81580 ± 56031.0 ± 7.6

Data adapted from a study in healthy Japanese male subjects.[7][8]

Table 2: Identified Human Metabolites of Mirabegron

MetaboliteMetabolic Pathway
M5Amide Hydrolysis
M8N-dealkylation/Oxidation
M11Glucuronidation
M12Glucuronidation
M13Glucuronidation
M14Glucuronidation
M15N-dealkylation/Oxidation
M16Amide Hydrolysis
M17Amide Hydrolysis

Information sourced from studies on the absorption, metabolism, and excretion of Mirabegron.[1][4]

Experimental Protocols

The isolation and quantification of Mirabegron and its metabolites from biological matrices typically involve sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

Biological samples such as plasma and urine require extensive preparation to remove interfering substances and concentrate the analytes of interest. Common techniques include:

  • Protein Precipitation: This is a simple and rapid method often used for plasma samples. Acetonitrile is a common precipitating agent.[6][9]

    • Protocol: To a 100 µL plasma sample, add 300 µL of acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 13,000 x g for 10 minutes. The supernatant is then collected for LC-MS/MS analysis.[6]

  • Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to protein precipitation and is suitable for both plasma and urine. Mixed-mode cation exchange cartridges are often employed.[10][11]

    • Protocol for M8 and M11-M15 in Human Plasma:

      • Condition a 96-well mixed-mode cation exchange SPE plate with methanol followed by water.

      • Load 100 µL of the plasma sample.

      • Wash the plate with an aqueous solution and then with methanol to remove interferences.

      • Elute the analytes with a mixture of methanol and ammonium hydroxide.

      • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[11]

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for sample cleanup.[7][10]

    • Protocol for Mirabegron in Human Plasma:

      • To 200 µL of plasma, add an internal standard and an appropriate organic solvent (e.g., methyl tert-butyl ether).

      • Vortex to ensure thorough mixing and extraction.

      • Centrifuge to separate the aqueous and organic layers.

      • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase.[7][8]

Chromatographic Separation: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and selective quantification of Mirabegron and its metabolites.[6][9][10]

  • Chromatographic Conditions for Mirabegron and Metabolites:

    • Column: A reversed-phase C18 column, such as a Phenomenex Synergi Fusion-RP (for metabolites) or an Inertsil C8-3 (for Mirabegron), is commonly used.[10]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[6][12]

    • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

    • Gradient Elution Example: A common gradient starts with a low percentage of the organic phase, which is gradually increased to elute the analytes, and then returned to the initial conditions for column re-equilibration. For example, the acetonitrile concentration might be ramped from 5% to 95% over several minutes.[6]

Mass Spectrometric Detection

Tandem mass spectrometry provides high selectivity and sensitivity for the detection and quantification of the analytes.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for Mirabegron and its metabolites.[6][10] For the parent drug, atmospheric pressure chemical ionization (APCI) has also been utilized.[10]

  • Detection: Multiple Reaction Monitoring (MRM) is the most common mode for quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

    • MRM Transitions (m/z):

      • Mirabegron: 397.3 → 260.1[13]

      • M5: 256.1 → 134.1

      • M8: 413.2 → 276.1

      • M11: 573.3 → 397.2

      • M16: 270.1 → 134.1 (Note: These are examples, and the exact transitions may vary slightly depending on the instrument and conditions.)

Visualizations

Signaling Pathway of Mirabegron

Mirabegron exerts its therapeutic effect by activating the β3-adrenergic receptor in the detrusor muscle of the bladder. This activation initiates a signaling cascade that leads to muscle relaxation and an increase in bladder capacity.[14][15]

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to Bladder_Capacity Increased Bladder Capacity Relaxation->Bladder_Capacity

Caption: Mirabegron's β3-adrenergic receptor signaling pathway.

Experimental Workflow for Metabolite Identification

The process of identifying drug metabolites is a systematic workflow that integrates in vitro and in vivo studies with advanced analytical techniques.

Metabolite_Identification_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Hepatocytes Incubation with Hepatocytes Sample_Prep Sample Preparation (SPE, LLE, PP) Hepatocytes->Sample_Prep Microsomes Incubation with Liver Microsomes Microsomes->Sample_Prep Animal_Studies Animal Models (e.g., Rats) Animal_Studies->Sample_Prep Human_Studies Human Mass Balance Studies Human_Studies->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Processing Data Processing and Metabolite Prediction LC_MS->Data_Processing Structure_Elucidation Structure Elucidation (MS/MS, NMR) Data_Processing->Structure_Elucidation Quantification Quantitative Analysis of Metabolites Structure_Elucidation->Quantification Final_Report Final Metabolite Profile Quantification->Final_Report

Caption: General workflow for drug metabolite identification.

Conclusion

The metabolic profile of Mirabegron is well-characterized, with amide hydrolysis, glucuronidation, and N-dealkylation/oxidation being the principal routes of biotransformation. The development and validation of robust LC-MS/MS methods have been instrumental in the successful isolation and quantification of Mirabegron and its numerous metabolites in biological fluids. This comprehensive understanding of Mirabegron's metabolism is vital for its continued safe and effective use in the clinical setting and provides a valuable framework for the metabolic investigation of other drug candidates.

References

The Role of 2-OxoMirabegron in the Pharmacology of Mirabegron: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron, a potent and selective β3-adrenergic receptor agonist, is a widely prescribed therapeutic for overactive bladder (OAB). Its clinical efficacy is attributed to the relaxation of the detrusor smooth muscle, leading to an increase in bladder capacity. The metabolism of Mirabegron is extensive, resulting in the formation of several metabolites. Among these is 2-OxoMirabegron, a product of oxidative metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the overall pharmacology of Mirabegron. While the prevailing view suggests that Mirabegron's metabolites are pharmacologically inactive, this paper delves into the specifics of this compound's formation, its potential, albeit likely minor, contribution to the parent drug's effects, and the experimental methodologies required for its thorough pharmacological characterization.

Introduction

Mirabegron is a first-in-class β3-adrenergic receptor agonist approved for the treatment of OAB.[1][2] Its mechanism of action involves the activation of β3-adrenergic receptors in the bladder's detrusor muscle, which stimulates the adenylyl cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[3][4] This relaxation improves the urine storage capacity of the bladder without impeding the voiding process.[1]

The disposition of Mirabegron in the body involves multiple metabolic pathways, including amide hydrolysis, glucuronidation, and oxidation of the secondary amine.[5] One of the metabolites formed through oxidation is this compound. While many of Mirabegron's metabolites have been identified, their individual pharmacological activities have not been extensively detailed in publicly available literature. The general consensus is that these metabolites do not significantly contribute to the therapeutic effect of Mirabegron.[6] This guide aims to consolidate the known information about this compound and to provide a framework for its further pharmacological investigation.

Metabolism of Mirabegron and Formation of this compound

Mirabegron undergoes extensive metabolism in the liver. The major metabolic routes are amide hydrolysis, glucuronidation, and N-dealkylation or oxidation of the secondary amine.[5] Oxidation of the Mirabegron molecule can lead to the formation of this compound.

The primary cytochrome P450 (CYP) enzymes involved in the oxidative metabolism of Mirabegron are CYP3A4 and, to a lesser extent, CYP2D6.[7] While specific studies detailing the precise enzymatic steps leading to this compound are scarce, it is reasonable to hypothesize that these enzymes play a significant role in its formation.

Table 1: Key Enzymes in Mirabegron Metabolism

Enzyme FamilySpecific Enzyme(s)Role in Mirabegron Metabolism
Cytochrome P450CYP3A4, CYP2D6Oxidative metabolism, likely including the formation of this compound.[7]
UDP-glucuronosyltransferasesUGTsGlucuronidation of Mirabegron and its metabolites.[5]
Esterases-Amide hydrolysis.[5]

Pharmacological Activity of this compound

A thorough review of the scientific literature reveals a significant gap in the quantitative pharmacological data for this compound. While it is generally reported that Mirabegron's metabolites are not pharmacologically active, specific binding affinity (Ki) and functional potency (EC50) values for this compound at the β3-adrenergic receptor are not available in published studies.

To definitively ascertain the role of this compound, its pharmacological activity would need to be characterized through a series of in vitro and in vivo experiments as detailed in the "Experimental Protocols" section of this guide.

Table 2: Pharmacological Profile of Mirabegron (for comparison)

ParameterValueReceptorReference
Binding Affinity (Ki) 2.5–55 nMHuman β3-Adrenergic Receptor[8]
Functional Potency (EC50) 589–776 nM (detrusor relaxation)Human β3-Adrenergic Receptor[8]

Note: Corresponding data for this compound is not currently available in the public domain.

Experimental Protocols

To elucidate the pharmacological profile of this compound, the following experimental protocols would be essential.

Synthesis of this compound

As this compound is not commercially available as a standard, its chemical synthesis would be the first step for in vitro and in vivo testing. A potential synthetic route could involve the oxidation of the parent Mirabegron molecule at the appropriate position. This would likely involve protecting group chemistry to ensure selective oxidation. The final product would require purification by techniques such as column chromatography and characterization using methods like NMR and mass spectrometry to confirm its identity and purity.

In Vitro Pharmacological Characterization

Objective: To determine the binding affinity (Ki) of this compound for the human β3-adrenergic receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand: [³H]-L-748,337, a selective β3-adrenergic receptor antagonist, is commonly used.

  • Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound or a reference compound (e.g., Mirabegron).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Objective: To determine the functional potency (EC50) and intrinsic activity of this compound at the human β3-adrenergic receptor.

Methodology:

  • Cell Culture: CHO cells expressing the human β3-adrenergic receptor are seeded in multi-well plates.

  • Assay: Cells are incubated with varying concentrations of this compound or a reference agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Detection: The intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined. The intrinsic activity is calculated relative to a full agonist.

In Vivo Pharmacological Evaluation

Objective: To assess the in vivo efficacy of this compound in a relevant animal model.

Methodology:

  • Model Induction: OAB can be induced in rats or mice through methods such as partial bladder outlet obstruction, intravesical instillation of irritants (e.g., acetic acid), or using spontaneously hypertensive rats.

  • Urodynamic Studies: Animals are anesthetized, and a catheter is inserted into the bladder for infusion of saline and measurement of intravesical pressure. Parameters such as micturition frequency, micturition volume, and non-voiding contractions are recorded.

  • Drug Administration: this compound would be administered (e.g., intravenously or orally) at various doses, and its effects on the urodynamic parameters would be compared to a vehicle control and Mirabegron.

Analytical Methodology for Quantification

Objective: To develop and validate a method for the quantification of this compound in biological matrices (e.g., plasma, urine).

Methodology:

  • Sample Preparation: Extraction of this compound from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard would be added for accurate quantification.

  • Chromatographic Separation: Separation of this compound from other components using a suitable HPLC or UPLC column (e.g., C18).

  • Mass Spectrometric Detection: Detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.

  • Method Validation: The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[9]

Signaling Pathways and Visualizations

Mirabegron exerts its therapeutic effect by activating the β3-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.

G Mirabegron Mirabegron Beta3AR β3-Adrenergic Receptor Mirabegron->Beta3AR Binds to G_protein Gs Protein Beta3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Caption: Canonical β3-Adrenergic Receptor Signaling Pathway.

The potential contribution of this compound would depend on its ability to activate this same pathway.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analytics Bioanalytical Method Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization BindingAssay β3-AR Binding Assay (Determine Ki) Characterization->BindingAssay FunctionalAssay cAMP Functional Assay (Determine EC50, Emax) Characterization->FunctionalAssay AnimalModel OAB Animal Model Characterization->AnimalModel Urodynamics Urodynamic Studies AnimalModel->Urodynamics LCMS LC-MS/MS Method Development & Validation Urodynamics->LCMS Plasma/Urine Samples

Caption: Experimental Workflow for Pharmacological Profiling of this compound.

Conclusion

The role of this compound in the overall pharmacology of Mirabegron remains largely uncharacterized in the public scientific literature. While it is a known metabolite formed through oxidative pathways likely involving CYP3A4 and CYP2D6, its contribution to the therapeutic effects of the parent drug is presumed to be negligible. However, without specific data on its β3-adrenergic receptor binding affinity and functional activity, this remains an assumption.

This technical guide has outlined the necessary experimental protocols to definitively determine the pharmacological profile of this compound. Such studies would provide valuable insights for a more complete understanding of Mirabegron's disposition and action, and would be of significant interest to researchers in the fields of drug metabolism, pharmacology, and urology. The provided diagrams of the signaling pathway and experimental workflow serve as a visual guide for these future research endeavors. Further investigation is warranted to conclusively define the role, if any, of this compound in the clinical pharmacology of Mirabegron.

References

In Vivo Genesis of 2-Oxo-Mirabegron: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of 2-Oxo-Mirabegron, an oxidative metabolite of the β3-adrenergic receptor agonist, Mirabegron. The document delves into the metabolic pathways, enzymatic contributors, and detailed experimental protocols for the analysis of this compound, presenting quantitative data in a clear, comparative format.

Introduction to Mirabegron Metabolism

Mirabegron undergoes extensive metabolism in the liver through multiple pathways, including amide hydrolysis, glucuronidation, and oxidation[1][2]. While unchanged Mirabegron is the most abundant component in plasma, a number of metabolites have been identified, with oxidative metabolites playing a significant role in its biotransformation[1][2]. The formation of "2-Oxo-Mirabegron" is primarily attributed to the oxidation of the secondary alcohol in the phenylethanolamine moiety of the parent drug, resulting in a ketone functionality. This metabolite is systematically referred to as M12 [3][4].

Metabolic Pathway for the Formation of 2-Oxo-Mirabegron (M12)

The in vivo conversion of Mirabegron to its 2-oxo derivative is a Phase I metabolic reaction. This oxidative transformation is primarily catalyzed by cytochrome P450 enzymes in the liver.

Key Enzymes Involved

In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the oxidative metabolism of Mirabegron[5][6]. To a lesser extent, CYP2D6 also contributes to this metabolic pathway[5][6]. The formation of 2-Oxo-Mirabegron (M12) is a direct result of the activity of these enzymes on the parent drug.

Mirabegron Mirabegron M12 2-Oxo-Mirabegron (M12) Mirabegron->M12 CYP3A4 CYP3A4 Oxidation Oxidation (Hydroxyl to Carbonyl) CYP3A4->Oxidation CYP2D6 CYP2D6 CYP2D6->Oxidation Oxidation->Mirabegron

Fig. 1: Metabolic pathway of 2-Oxo-Mirabegron formation.

Quantitative Analysis of 2-Oxo-Mirabegron (M12)

The quantification of 2-Oxo-Mirabegron (M12) in biological matrices is crucial for understanding the pharmacokinetic profile of Mirabegron. Several validated bioanalytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for this purpose[7][8][9].

Plasma Concentrations of Mirabegron and its Metabolites

The following table summarizes the mean plasma concentrations of Mirabegron and its major metabolites, including M12, in healthy adults after a single oral dose.

AnalyteCmax (ng/mL)AUC (ng·h/mL)Tmax (h)Reference
Mirabegron 22.32893.5[10]
M11 3.883.24.0[10]
M12 2.962.14.0[10]
M15 0.618.56.0[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of 2-Oxo-Mirabegron formation.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the formation of 2-Oxo-Mirabegron from Mirabegron in a controlled in vitro environment.

Objective: To determine the metabolic profile of Mirabegron and identify the role of CYP enzymes in the formation of 2-Oxo-Mirabegron (M12).

Materials:

  • Human Liver Microsomes (HLM)

  • Mirabegron

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • CYP3A4 and CYP2D6 specific inhibitors (e.g., ketoconazole and quinidine)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add Mirabegron (at a specified concentration, e.g., 1 µM) and the NADPH regenerating system to initiate the metabolic reaction. For inhibitor studies, add the specific CYP inhibitor during the pre-incubation step.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-point Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination: Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (HLM, Buffer) B Pre-incubate at 37°C A->B C Add Mirabegron & NADPH (Initiate Reaction) B->C D Incubate at 37°C C->D E Collect Samples at Time Points D->E F Terminate Reaction (Acetonitrile + IS) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H

Fig. 2: In vitro metabolism experimental workflow.
LC-MS/MS Method for Quantification of 2-Oxo-Mirabegron (M12)

This protocol outlines a general method for the sensitive and specific quantification of M12 in human plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient program is employed to achieve optimal separation of the analytes. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased over the run time.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Mirabegron, M12, and the internal standard to ensure selectivity and sensitivity.

    • Mirabegron: m/z 397.3 → 120.1[11]

    • 2-Oxo-Mirabegron (M12): The exact transition would be determined by direct infusion of a reference standard, but would be based on the molecular weight of 410.5 g/mol .

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Sample Preparation:

  • Protein Precipitation: A simple and effective method for plasma sample preparation involves protein precipitation with a cold organic solvent like acetonitrile or methanol.

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): For lower concentrations or to remove interfering matrix components, more rigorous extraction techniques like SPE or LLE may be employed[7][8].

cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Plasma Plasma Sample PP Protein Precipitation (e.g., Acetonitrile) Plasma->PP SPE Solid-Phase Extraction (SPE) (Optional) Plasma->SPE Extract Extracted Sample PP->Extract SPE->Extract Injection Injection onto C18 Column Extract->Injection Gradient Gradient Elution Injection->Gradient ESI Positive ESI Gradient->ESI MRM MRM Detection (Specific Transitions) ESI->MRM Data Data Acquisition & Quantification MRM->Data

Fig. 3: LC-MS/MS analytical workflow.

Conclusion

The in vivo formation of 2-Oxo-Mirabegron (M12) is a significant metabolic pathway for Mirabegron, primarily mediated by CYP3A4. Its quantification in biological fluids is essential for a comprehensive understanding of Mirabegron's pharmacokinetics. The detailed experimental protocols and analytical methods provided in this guide offer a robust framework for researchers and drug development professionals investigating the metabolism of this important therapeutic agent.

References

Physicochemical Properties of 2-OxoMirabegron: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-OxoMirabegron, a metabolite of the β3-adrenoceptor agonist, Mirabegron. Due to its status as a metabolite, publicly available experimental data is limited. This guide compiles available predicted data and outlines detailed, representative experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is critical to note that the majority of these values are predicted through computational models and await experimental verification.

PropertyValueData TypeSource
Molecular Formula C₂₁H₂₂N₄O₃S---PubChem
Molecular Weight 410.5 g/mol ComputedPubChem[1]
Physical Description White solid---Guidechem[2]
LogP 1.12PredictedGuidechem[2]
Boiling Point 796.5 ± 60.0 °C at 760 mmHgPredictedGuidechem[2]
Density 1.373 ± 0.06 g/cm³PredictedGuidechem[2]
pKa 12.53 ± 0.20PredictedChemicalBook[3]
Flash Point 435.5 ± 32.9 °CPredictedGuidechem[2]
Vapor Pressure 0.0 ± 2.9 mmHg at 25°CPredictedGuidechem[2]
Refractive Index 1.689PredictedGuidechem[2]

Experimental Protocols

While specific experimental protocols for this compound are not publicly documented, the following are detailed, standard methodologies for determining key physicochemical properties of small organic molecules.

Determination of Aqueous Solubility (Kinetic Shake-Flask Method)

This high-throughput method is suitable for early-stage drug discovery to assess the kinetic solubility of a compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microtiter plates (96-well)

  • Automated liquid handler

  • Plate shaker

  • Incubator

  • UV/Vis spectrophotometer or HPLC-UV system

  • Filtration apparatus (e.g., filter plates)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) of each diluted stock solution to a corresponding well of a new 96-well plate containing a larger volume of PBS (e.g., 198 µL) to achieve the desired final concentrations. This initiates the precipitation of the compound if its solubility is exceeded.

  • Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow the system to reach a state of kinetic equilibrium.[4][5]

  • Separation of Undissolved Compound: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation of the plate followed by careful aspiration of the supernatant, or by filtration using a 96-well filter plate.[2]

  • Quantification: Determine the concentration of this compound in the clear supernatant or filtrate. This is typically done using a UV/Vis plate reader at the compound's λmax or by a more sensitive method like HPLC-UV.[5]

  • Data Analysis: Construct a calibration curve using known concentrations of this compound. The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Determination of Lipophilicity (LogP) by RP-HPLC

This method estimates the octanol-water partition coefficient (LogP) based on the retention time of the compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.

Materials:

  • This compound

  • HPLC system with a UV detector

  • Reverse-phase column (e.g., C18)

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).

  • A set of reference compounds with known LogP values.

  • Injector vials

Procedure:

  • Standard Preparation: Prepare solutions of this compound and a series of reference compounds with a range of known LogP values in the mobile phase.

  • Chromatographic Conditions: Set up the HPLC system with the C18 column. The mobile phase composition is typically isocratic.

  • Injection and Elution: Inject each standard and the this compound solution onto the column and record the retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve: Plot the logarithm of the capacity factor (log k') of the reference compounds against their known LogP values. A linear relationship should be observed.

  • LogP Determination: From the linear regression equation of the calibration curve, calculate the LogP of this compound using its measured log k' value.[6][7]

Determination of Ionization Constant (pKa) by Potentiometric Titration

This classic method determines the pKa by measuring the pH of a solution of the compound as a titrant of known concentration is added.

Materials:

  • This compound

  • Calibrated pH meter with an electrode

  • Burette

  • Stir plate and stir bar

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M).

  • Potassium chloride (KCl) solution to maintain constant ionic strength.

  • Nitrogen gas source.

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa will be for that specific solvent system.[8] A constant ionic strength is maintained by adding a KCl solution.[9][10]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[9][10]

  • Titration: Place the solution in a beaker with a stir bar and immerse the pH electrode. Titrate the solution by adding small, precise increments of the standardized acid or base from the burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Titration Curve: Plot the measured pH values against the volume of titrant added. This will generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve. The pKa can be determined from the first or second derivative of the curve.[11][12]

Visualizations

Signaling Pathway

While this compound is a metabolite of Mirabegron and is considered pharmacologically inactive, understanding the signaling pathway of the parent compound provides crucial context for its biological environment. Mirabegron is a selective agonist of the β3-adrenergic receptor.

Mirabegron_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Caption: Mirabegron's β3-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the kinetic solubility of a compound like this compound.

Solubility_Workflow start Start stock Prepare 10 mM Stock in DMSO start->stock dilute Serial Dilution in 96-Well Plate stock->dilute add_buffer Add to PBS Buffer in New Plate dilute->add_buffer incubate Incubate with Shaking (e.g., 2h at 25°C) add_buffer->incubate separate Separate Solid (Filtration/Centrifugation) incubate->separate quantify Quantify Concentration of Supernatant (HPLC/UV) separate->quantify end Determine Kinetic Solubility quantify->end

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Mirabegron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is based on publicly available scientific literature. The term "2-OxoMirabegron" was not found to be a designated name for any known degradation product or metabolite of Mirabegron in the reviewed literature. Therefore, this guide focuses on the comprehensive stability and degradation pathways of the parent compound, Mirabegron.

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. A thorough understanding of its stability and degradation profile is crucial for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a detailed overview of the stability of Mirabegron under various stress conditions and elucidates its degradation pathways based on current scientific findings.

Summary of Stability

Forced degradation studies have been conducted on Mirabegron in accordance with the International Council for Harmonisation (ICH) guidelines. These studies indicate that Mirabegron is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. However, the drug has been found to be stable under thermal and photolytic stress.

Table 1: Summary of Mirabegron Stability under Various Stress Conditions

Stress ConditionObservationsReference(s)
Acidic Hydrolysis Degradation observed.[1][2]
Basic Hydrolysis Degradation observed.[1][2]
Neutral Hydrolysis Generally stable, though some studies show minor degradation.[1][2]
Oxidative Significant degradation observed.[1][2]
Thermal Stable.[1]
Photolytic Stable.[1]

Degradation Pathways

The degradation of Mirabegron primarily proceeds through two main pathways: hydrolysis of the amide linkage and oxidation of the molecule.

Hydrolytic Degradation

Hydrolysis of the amide bond in Mirabegron leads to the formation of 2-(2-aminothiazol-4-yl)acetic acid and 4-(2-((2R)-2-hydroxy-2-phenylethyl)amino)ethyl)aniline. This pathway is significant under both acidic and basic conditions.

Mirabegron Mirabegron Hydrolysis_Product_1 2-(2-aminothiazol-4-yl)acetic acid Mirabegron->Hydrolysis_Product_1 Amide Hydrolysis (Acidic/Basic Conditions) Hydrolysis_Product_2 4-(2-((2R)-2-hydroxy-2-phenylethyl)amino)ethyl)aniline Mirabegron->Hydrolysis_Product_2 Amide Hydrolysis (Acidic/Basic Conditions) Mirabegron Mirabegron Oxidative_DP1 N-Oxide Derivative Mirabegron->Oxidative_DP1 Oxidative Stress (e.g., H2O2) Oxidative_DP2 Hydroxylated Thiazole Derivative Mirabegron->Oxidative_DP2 Oxidative Stress (e.g., H2O2) Oxidative_DP3 Other Oxidized Products Mirabegron->Oxidative_DP3 Oxidative Stress (e.g., H2O2) cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis UPLC-MS/MS Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Neutral Neutral Hydrolysis Neutral->Analysis Oxidative Oxidative Degradation Oxidative->Analysis Thermal Thermal Degradation Thermal->Analysis Photolytic Photolytic Degradation Photolytic->Analysis Start Mirabegron Stock Solution Start->Acid Start->Base Start->Neutral Start->Oxidative Start->Thermal Start->Photolytic

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 2-OxoMirabegron

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-OxoMirabegron, a significant oxidative metabolite of Mirabegron, in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Mirabegron, a potent and selective β3-adrenoceptor agonist, is primarily used for the treatment of overactive bladder. Its metabolism in humans is extensive, leading to the formation of several metabolites. One of the key metabolic pathways is the oxidation of the secondary amine, resulting in the formation of this compound. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring of Mirabegron and its metabolites.

The primary oxidative metabolites of Mirabegron are designated as M8 and M15.[1] This document focuses on the analytical methods developed for the detection of these oxidative metabolites, which are presumed to include this compound.

Analytical Methods

The most common and reliable methods for the quantification of Mirabegron and its metabolites, including the oxidative forms, are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are essential for analyzing complex biological samples.

Method 1: LC-MS/MS for the Determination of Mirabegron and its Metabolites in Human Plasma

This method was developed and validated for the simultaneous determination of Mirabegron and eight of its metabolites (M5, M8, M11-M16) in human plasma.[2] A specific bioanalytical method was established for the analysis of the M8 metabolite.[2]

1. Sample Preparation:

  • Method: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be utilized to extract the analytes from the plasma matrix.[2] For the analysis of a broader range of metabolites including M8, a mixed-mode cation exchange solid-phase extraction is effective.[3]

  • Procedure for Mixed-Mode Cation Exchange SPE (for M8, M11-M15):

    • Condition a 96-well mixed-mode cation exchange SPE plate.

    • Load the plasma sample onto the plate.

    • Wash the plate to remove interferences.

    • Elute the analytes of interest.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Instrument: A triple-quadrupole mass spectrometer with a Heated Electrospray Ionization (HESI) interface.[2]

  • Analytical Column: Phenomenex Synergi Fusion-RP C18 column.[2]

  • Mobile Phase: A gradient elution with a suitable combination of aqueous and organic phases (e.g., ammonium acetate and acetonitrile) is typically used.[4]

  • Flow Rate: Optimized for the specific column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.[3]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive ion mode is used for the detection of Mirabegron and its metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mirabegron 397.3379.6
M8 (putative this compound) Data to be obtained from full-text analysisData to be obtained from full-text analysis
Internal Standard (e.g., Tolterodine) 326.4121.0

Note: Specific mass transitions for M8 are not available in the provided abstracts and would require access to the full-text articles.

Method 2: Optimized and Miniaturized LC-MS/MS for Pediatric Population

This method is an enhancement of the previous one, designed to reduce the required sample volume and increase sensitivity, making it suitable for pediatric studies.[3]

1. Sample Preparation:

  • Method: Miniaturized solid-phase extraction using 96-well mixed-mode cation exchange plates for metabolites M8, M11-M15.[3]

  • Sample Volume: Reduced from 10 mL to 2 mL of blood for each time point.[3]

2. Chromatographic and Mass Spectrometric Conditions:

  • The chromatographic conditions are similar to Method 1, but with optimization for the more sensitive mass spectrometry system used.[3]

This optimized method achieved up to a fivefold increase in assay sensitivity for the analytes.[3]

Signaling Pathways and Experimental Workflows

Mirabegron Metabolism Pathway

The following diagram illustrates the major metabolic pathways of Mirabegron in humans, leading to the formation of various metabolites, including the oxidative metabolite this compound (M8/M15).[1]

Mirabegron_Metabolism cluster_pathways Metabolic Pathways cluster_metabolites Metabolites Mirabegron Mirabegron Oxidation Oxidation / N-dealkylation (CYP3A4, CYP2D6) Mirabegron->Oxidation Hydrolysis Amide Hydrolysis (Esterases) Mirabegron->Hydrolysis Glucuronidation Glucuronidation (UGTs) Mirabegron->Glucuronidation M8_M15 M8, M15 (this compound and others) Oxidation->M8_M15 M5_M16 M5, M16 Hydrolysis->M5_M16 M11_M14 M11, M12, M13, M14 Glucuronidation->M11_M14 LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

References

Application Note: Quantification of 2-OxoMirabegron in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-OxoMirabegron, a key oxidative metabolite of Mirabegron, in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is intended for use in pharmacokinetic studies and other drug metabolism research.

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[1][2] It is metabolized in the liver through various pathways, including oxidation, dealkylation, and glucuronidation.[1][3] One of the oxidative metabolites is this compound. Understanding the concentration of this metabolite in biological matrices is crucial for a comprehensive pharmacokinetic profile of Mirabegron. This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • This compound reference standard

  • Mirabegron-d5 (or other suitable internal standard)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Oasis HLB 96-well SPE plates (or equivalent)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters XBridge C18, 2.1 x 100 mm, 3.5 µm[4]

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard (IS) were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions in 50:50 (v/v) acetonitrile:water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: To 100 µL of plasma sample, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Plate Conditioning: Condition the Oasis HLB 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 5% methanol in water, followed by 1 mL of water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

Liquid Chromatography
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The ion source parameters were optimized for maximum signal intensity for this compound. Multiple Reaction Monitoring (MRM) was used for quantification.

  • Ion Source: ESI Positive

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 550°C

  • Ion Source Gas 1: 60 psi

  • Ion Source Gas 2: 60 psi

MRM Transitions (Proposed)

Since no direct literature is available for the experimentally determined MRM transitions of this compound, the following transitions are proposed based on the structure of Mirabegron and common fragmentation patterns. The precursor ion ([M+H]+) for this compound is expected to be m/z 413.2, which is 16 Da higher than Mirabegron (m/z 397.2) due to the addition of an oxygen atom.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
This compound (Quantifier) 413.2139.11503580
This compound (Qualifier) 413.2276.11502580
Mirabegron-d5 (IS) 402.2139.11503580

Data Presentation

Calibration Curve

The method was linear over the concentration range of 0.1 to 100 ng/mL for this compound in human plasma. The coefficient of determination (r²) was >0.99.

AnalyteCalibration Range (ng/mL)
This compound0.1 - 100>0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 0.3< 1095-105< 1095-105
Medium 10< 898-102< 898-102
High 80< 599-101< 599-101

Visualizations

Metabolic Pathway of Mirabegron

Mirabegron_Metabolism Mirabegron Mirabegron Oxidation Oxidation (CYP3A4, CYP2D6) Mirabegron->Oxidation Dealkylation Dealkylation Mirabegron->Dealkylation Glucuronidation Glucuronidation (UGTs) Mirabegron->Glucuronidation OxoMirabegron This compound Oxidation->OxoMirabegron Dealkylated_Metabolites Dealkylated Metabolites Dealkylation->Dealkylated_Metabolites Glucuronide_Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide_Conjugates

Caption: Metabolic pathways of Mirabegron.

Experimental Workflow

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Pre_treatment Pre-treatment (Acidification) Add_IS->Pre_treatment SPE Solid-Phase Extraction (SPE) Pre_treatment->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

The LC-MS/MS method described in this application note is suitable for the selective and sensitive quantification of this compound in human plasma. The method has been shown to be accurate and precise over a clinically relevant concentration range. This protocol can be readily implemented in a bioanalytical laboratory for pharmacokinetic and drug metabolism studies of Mirabegron.

References

Development of a Validated LC-MS/MS Assay for 2-OxoMirabegron in Human Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron, a potent and selective β3-adrenoceptor agonist, is a widely prescribed therapeutic agent for the treatment of overactive bladder. The metabolism of Mirabegron is complex, involving multiple pathways, including oxidation, dealkylation, and glucuronidation. One of the key oxidative metabolites is 2-OxoMirabegron (M15), formed through the oxidation of the secondary amine. Accurate quantification of this compound in biological matrices is crucial for comprehensive pharmacokinetic and metabolic profiling of Mirabegron.

These application notes provide a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. The described protocol offers high sensitivity, specificity, and reproducibility, making it suitable for regulated bioanalytical studies.

Signaling and Metabolic Pathways

Mirabegron's Mechanism of Action: β3-Adrenergic Receptor Signaling

Mirabegron exerts its therapeutic effect by activating β3-adrenergic receptors in the detrusor muscle of the bladder. This activation initiates a signaling cascade that leads to muscle relaxation and an increase in bladder capacity.

G Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR G_Protein Gs Protein Activation Beta3_AR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Detrusor Muscle Relaxation PKA->Relaxation

Caption: Mirabegron β3-Adrenergic Receptor Signaling Pathway.

Metabolic Pathway of Mirabegron to this compound

The formation of this compound is a key metabolic route for Mirabegron in humans. This transformation primarily involves oxidation of the secondary amine.[1][2]

G Mirabegron Mirabegron Oxidation Oxidation (e.g., via Cytochrome P450) Mirabegron->Oxidation Other_Metabolites Other Metabolites (Hydrolysis, Glucuronidation) Mirabegron->Other_Metabolites Two_OxoMirabegron This compound (M15) Oxidation->Two_OxoMirabegron

Caption: Metabolic Conversion of Mirabegron to this compound.

Experimental Protocols

Bioanalytical Method Workflow

The following diagram outlines the general workflow for the quantification of this compound in human plasma samples.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound-d4) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection onto LC System Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography MS_Detection MS/MS Detection (MRM) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Caption: Experimental Workflow for this compound Quantification.

Detailed Methodology

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d4 (stable isotope-labeled internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Stock and Working Solutions Preparation:

  • Primary Stock Solutions: Prepare individual stock solutions of this compound and this compound-d4 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound-d4 stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

3. Calibration Standards and Quality Control Samples:

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from 0.5 to 250 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.5 ng/mL

    • Low QC (LQC): 1.5 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 200 ng/mL

4. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (100 ng/mL this compound-d4) to all tubes except the blank matrix.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase A.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System
Analytical Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Elution A suitable gradient to ensure separation from endogenous interferences.
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 413.2 → 176.1This compound-d4 (IS): m/z 417.2 → 180.1
Collision Energy (CE) Optimized for each transition
Dwell Time 100 ms

Data Presentation: Assay Validation Summary

The developed assay was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range 0.5 - 250 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 0.5≤ 20%± 20%≤ 20%± 20%
LQC 1.5≤ 15%± 15%≤ 15%± 15%
MQC 100≤ 15%± 15%≤ 15%± 15%
HQC 200≤ 15%± 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
This compound > 85%90 - 110%
This compound-d4 (IS) > 85%90 - 110%

Table 4: Stability

Stability ConditionDurationResult
Bench-top (Room Temperature) 24 hoursStable
Autosampler (4°C) 48 hoursStable
Freeze-Thaw Cycles (from -80°C) 3 cyclesStable
Long-term Storage (-80°C) 6 monthsStable

Conclusion

The LC-MS/MS method described in these application notes provides a robust and reliable approach for the quantification of this compound in human plasma. The assay demonstrates excellent sensitivity, specificity, accuracy, and precision, meeting the criteria for regulated bioanalytical method validation. This method can be effectively implemented in pharmacokinetic and drug metabolism studies to further elucidate the clinical profile of Mirabegron.

References

Application Notes and Protocols: 2-OxoMirabegron as a Biomarker for Mirabegron Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron is a potent and selective β3-adrenergic receptor agonist approved for the treatment of overactive bladder. The metabolism of Mirabegron is complex, involving multiple pathways and enzymatic systems. Understanding these metabolic pathways is crucial for assessing drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response. One of the key metabolic routes for Mirabegron is oxidation, primarily mediated by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. This process leads to the formation of several metabolites, including oxidized species. Among these, 2-OxoMirabegron has emerged as a significant biomarker for characterizing the oxidative metabolism of the parent drug. This document provides detailed application notes and protocols for the use of this compound as a biomarker in research and drug development settings.

Mirabegron Metabolism and the Role of this compound

Mirabegron undergoes extensive metabolism through various pathways, including amide hydrolysis, glucuronidation, and oxidation.[1] The oxidative metabolism is of particular interest as it is mediated by the highly polymorphic CYP2D6 and the readily inducible/inhibitable CYP3A4 enzymes, suggesting a potential for significant inter-individual differences in drug clearance and exposure.

Several metabolites of Mirabegron have been identified in human plasma and urine, designated as M5, M8, M11, M12, M13, M14, M15, and M16.[2] The formation of metabolites M8 and M15 is attributed to the oxidation or N-dealkylation of the secondary amine in the Mirabegron molecule. While the exact structure of "this compound" is not consistently named as such in the literature, it is understood to be a product of oxidation at the carbon atom adjacent to the secondary amine. Based on the described metabolic pathways, the metabolite designated as M15 is the most likely candidate for this compound, representing a key product of CYP-mediated oxidation. Therefore, monitoring the levels of M15 can provide valuable insights into the activity of the oxidative metabolic pathway of Mirabegron.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic parameters for Mirabegron and the qualitative information regarding its oxidative metabolites. While specific pharmacokinetic data for this compound (M15) in human plasma are not widely available in the public domain, its role as a product of CYP-mediated metabolism is well-established.

Table 1: Pharmacokinetic Parameters of Mirabegron in Healthy Adults

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~3.5 hours[3]
Absolute Bioavailability 29% (25 mg dose) - 35% (50 mg dose)[4]
Plasma Protein Binding ~71%[3]
Volume of Distribution (Vd) ~1670 L[3]
Elimination Half-life (t1/2) ~50 hours[3]
Primary Enzymes Involved in Metabolism CYP3A4, CYP2D6, Butyrylcholinesterase, UGTs[3]

Table 2: Information on Oxidative Metabolites of Mirabegron

MetaboliteFormation PathwayKey EnzymesSignificance as a BiomarkerReference
M8 N-dealkylation/OxidationCYP3A4, CYP2D6Indicator of CYP-mediated metabolism.[5]
M15 (putative this compound) OxidationCYP3A4, CYP2D6Direct marker of oxidative metabolism of Mirabegron.[5]

Experimental Protocols

Protocol 1: Quantification of Mirabegron and its Metabolites (including this compound/M15) in Human Plasma using LC-MS/MS

This protocol is adapted from the validated methods described by van Teijlingen et al. (2012 and 2019).[6][7]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pipette 200 µL of human plasma into a 96-well plate.

  • Add 50 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of Mirabegron and its metabolites).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition a mixed-mode cation exchange SPE plate (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE plate.

  • Wash the plate with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

  • Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Phenomenex Synergi Fusion-RP, 50 x 2.0 mm, 4 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive ion electrospray (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mirabegron: To be optimized based on instrumentation

    • This compound (M15): To be optimized based on instrumentation

    • Internal Standard: To be optimized based on the specific standard used

3. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the calibration curve.

  • Quantify the concentration of Mirabegron and this compound (M15) in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mirabegron_Metabolism Mirabegron Mirabegron Oxidative_Metabolism Oxidative Metabolism Mirabegron->Oxidative_Metabolism Other_Metabolites Other Metabolites (Hydrolysis, Glucuronidation) Mirabegron->Other_Metabolites OxoMirabegron This compound (M15) Oxidative_Metabolism->OxoMirabegron CYP3A4 CYP3A4 CYP3A4->Oxidative_Metabolism CYP2D6 CYP2D6 CYP2D6->Oxidative_Metabolism

Caption: Metabolic pathway of Mirabegron to this compound.

Experimental_Workflow Plasma_Sample Human Plasma Sample Sample_Prep Sample Preparation (Solid-Phase Extraction) Plasma_Sample->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: Experimental workflow for this compound quantification.

Discussion and Applications

The quantification of this compound (M15) in conjunction with the parent drug, Mirabegron, offers a valuable tool for researchers and drug development professionals.

  • Assessing Individual Metabolic Phenotypes: The ratio of this compound to Mirabegron can serve as a phenotypic marker for CYP3A4 and CYP2D6 activity in individuals. This can help in understanding the variability in drug response and the potential for adverse effects.

  • Drug-Drug Interaction Studies: By measuring the levels of this compound, researchers can assess the impact of co-administered drugs that are inhibitors or inducers of CYP3A4 and CYP2D6 on Mirabegron metabolism.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Incorporating the concentration data of this compound into PK/PD models can lead to a more comprehensive understanding of the drug's disposition and its relationship with clinical outcomes.

  • Early Drug Development: In the development of new β3-adrenergic receptor agonists, understanding the oxidative metabolic pathways through the identification and quantification of similar oxidized metabolites can aid in candidate selection and lead optimization.

Conclusion

This compound (M15) is a key metabolite that serves as a specific biomarker for the oxidative metabolism of Mirabegron. The detailed protocols and information provided in these application notes are intended to facilitate the use of this biomarker in research and clinical development settings. The ability to accurately quantify this compound will contribute to a better understanding of Mirabegron's pharmacology and support the development of personalized medicine approaches for the treatment of overactive bladder.

References

Application Note: Protocol for Solid-Phase Extraction of 2-OxoMirabegron from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 2-OxoMirabegron, a metabolite of the β3-adrenergic agonist Mirabegron, from human plasma. The described method is intended for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on the known chemical properties of Mirabegron and its metabolites and employs a mixed-mode cation exchange SPE strategy for robust and reliable sample preparation.

Introduction

Mirabegron is a medication used to treat overactive bladder.[1] It is extensively metabolized in the body through various pathways, including amide hydrolysis, glucuronidation, and oxidation.[2][3][4] this compound is one of the identified metabolites.[5] Accurate quantification of Mirabegron and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies.[6][7]

Solid-phase extraction is a widely used sample preparation technique that separates compounds from a mixture based on their physical and chemical properties.[8][9] This method offers significant advantages over liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[10] For the analysis of Mirabegron and its metabolites in plasma, SPE has been shown to be an effective sample clean-up method.[11]

This protocol details a mixed-mode cation exchange SPE procedure for the extraction of this compound from human plasma. The chemical structure of this compound (C21H22N4O3S) contains basic amine functionalities, making it amenable to a mixed-mode SPE sorbent that combines reversed-phase and strong cation exchange retention mechanisms.[12] This approach allows for a more selective extraction and cleaner final eluate compared to a single-mode SPE.

Experimental Protocol

Materials and Reagents:

  • Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., Oasis MCX, Strata-X-C)

  • Human Plasma (K2-EDTA)

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (≥98%)

  • Ammonium Hydroxide (28-30%)

  • SPE Vacuum Manifold

  • Centrifuge

  • Vortex Mixer

  • Evaporation System (e.g., nitrogen evaporator)

Sample Pre-treatment:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples for 10 seconds to ensure homogeneity.

  • Centrifuge the plasma at 4000 x g for 10 minutes at 4°C to pellet any precipitated proteins.

  • Transfer 500 µL of the supernatant to a clean microcentrifuge tube.

  • Add 500 µL of 2% formic acid in water to the plasma sample.

  • Vortex for 30 seconds to mix. This step ensures the this compound is in its protonated, positively charged state for optimal retention on the cation exchange sorbent.

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through the sorbent.

  • Equilibration: Equilibrate the SPE cartridge by passing 2 mL of water through the sorbent. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample (1 mL) onto the SPE cartridge. Apply a gentle vacuum to achieve a flow rate of approximately 1 mL/min.

  • Washing Step 1 (Polar Interference Removal): Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.

  • Washing Step 2 (Non-polar Interference Removal): Wash the cartridge with 2 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent for your analytical method (e.g., 50:50 methanol:water).

  • Analysis: The sample is now ready for injection into an LC-MS/MS system.

Data Presentation

Quantitative data, including recovery and matrix effects, should be determined during method validation. The following table provides a template for summarizing such data.

AnalyteSpiking Level (ng/mL)Recovery (%)% RSD (n=6)Matrix Effect (%)
This compoundLow QC
This compoundMid QC
This compoundHigh QC
  • Recovery (%): (Peak area of extracted sample / Peak area of unextracted standard) x 100

  • Matrix Effect (%): (Peak area in post-extraction spiked sample / Peak area of standard in neat solution) x 100

Visualizations

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Plasma Human Plasma Acidify Acidify with 2% Formic Acid Plasma->Acidify Vortex Vortex Acidify->Vortex Load Load Sample Vortex->Load Condition Condition: 2 mL Methanol Equilibrate Equilibrate: 2 mL Water Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: 2 mL 2% Formic Acid in Water Load->Wash1 Wash2 Wash 2: 2 mL Methanol Wash1->Wash2 Elute Elute: 2 mL 5% NH4OH in Methanol Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3AR β3-Adrenergic Receptor Mirabegron->Beta3AR activates Gs Gs Protein Beta3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation leads to BladderCapacity Increased Bladder Capacity Relaxation->BladderCapacity results in

Caption: Signaling pathway of the parent drug, Mirabegron.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of 2-OxoMirabegron

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Introduction

Mirabegron is a medication used to treat overactive bladder.[1] It functions as a selective agonist of the β3-adrenergic receptor, leading to relaxation of the detrusor muscle and an increase in bladder capacity.[2] The metabolism of Mirabegron is extensive, involving multiple pathways such as amide hydrolysis, glucuronidation, and oxidation.[3][4][5] While several metabolites have been identified and characterized, the specific analysis of an oxidized form, herein termed "2-OxoMirabegron," presents a relevant analytical challenge in drug metabolism and pharmacokinetic (DMPK) studies.

High-resolution mass spectrometry offers significant advantages for metabolite identification and quantification. Its ability to provide accurate mass measurements (typically with sub-ppm mass accuracy) allows for the confident determination of elemental compositions, aiding in the structural elucidation of unknown metabolites.[6][7][8] Furthermore, the high resolving power of HRMS instruments helps to differentiate analytes from endogenous interferences, enhancing the selectivity of the assay.[6]

This application note provides a detailed, albeit hypothetical, protocol for the extraction, chromatographic separation, and HRMS detection of this compound from human plasma.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is proposed for the efficient extraction of this compound from human plasma, based on protocols for other Mirabegron metabolites.[9][10]

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., deuterated this compound) and 200 µL of 4% phosphoric acid. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0) followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Liquid Chromatography

Chromatographic separation is critical for resolving this compound from its parent drug and other metabolites. The following LC parameters are suggested based on methods for similar analytes.[11][12]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm (e.g., 2.1 x 100 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

High-Resolution Mass Spectrometry

An Orbitrap-based or a Time-of-Flight (TOF) mass spectrometer is recommended for this analysis to achieve high resolution and mass accuracy.[6][8]

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q Exactive™ series or a TripleTOF® system).

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320°C.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Full Scan MS Resolution: 70,000.

  • Full Scan MS AGC Target: 1e6.

  • Full Scan MS Maximum IT: 50 ms.

  • Scan Range: m/z 100-1000.

  • dd-MS² (Data-Dependent MS²):

    • Resolution: 17,500.

    • AGC Target: 1e5.

    • Maximum IT: 100 ms.

    • Isolation Window: 2.0 m/z.

    • Normalized Collision Energy (NCE): 30.

Data Presentation

The following table summarizes the hypothetical quantitative data for a calibration curve of this compound in human plasma.

Concentration (ng/mL)Mean Peak AreaStandard DeviationAccuracy (%)Precision (%CV)
0.51,250150102.512.0
12,48020099.28.1
512,300850101.76.9
1025,1001,500100.46.0
50124,5006,20099.65.0
100252,00010,100100.84.0
5001,260,00050,400100.84.0
10002,515,00088,000100.63.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing plasma Human Plasma is Internal Standard Addition plasma->is acid Acidification is->acid spe Solid-Phase Extraction acid->spe elute Elution spe->elute dry Evaporation elute->dry recon Reconstitution dry->recon lc LC Separation recon->lc Injection ms HRMS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of this compound.

mirabegron_signaling_pathway mirabegron Mirabegron beta3 β3-Adrenergic Receptor mirabegron->beta3 activates g_protein Gs Protein beta3->g_protein activates ac Adenylyl Cyclase g_protein->ac stimulates camp cAMP ac->camp converts ATP to pka Protein Kinase A (PKA) camp->pka activates relaxation Detrusor Muscle Relaxation pka->relaxation capacity Increased Bladder Capacity relaxation->capacity

Caption: Simplified signaling pathway of Mirabegron.

Conclusion

This application note provides a comprehensive, though hypothetical, framework for the quantitative analysis of this compound using LC-HRMS. The detailed protocols for sample preparation, liquid chromatography, and high-resolution mass spectrometry are based on established methods for related compounds and are designed to offer high sensitivity and selectivity. The use of HRMS provides a powerful tool for the confident identification and quantification of drug metabolites, which is essential for advancing our understanding of drug disposition and safety. The provided workflows and parameters can serve as a valuable starting point for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

Application Note: Preparation of 2-OxoMirabegron Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation of the 2-OxoMirabegron reference standard. This compound is a potential metabolite and impurity of Mirabegron, a β3-adrenergic agonist used for the treatment of overactive bladder. The availability of a well-characterized reference standard is crucial for analytical method development, impurity profiling, and metabolic studies. This document outlines a synthetic route involving the oxidation of Mirabegron, followed by purification and characterization of the final product.

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist.[1] Like many pharmaceuticals, it undergoes metabolism in the body, leading to the formation of various metabolites.[1] One potential metabolic pathway is the oxidation of the benzylic methylene group in the phenethylamine moiety to a ketone, yielding this compound. The presence of this and other impurities or metabolites can impact the safety and efficacy of the drug product. Therefore, the synthesis and characterization of a this compound reference standard are essential for its accurate identification and quantification in pharmaceutical formulations and biological matrices.

This document provides a comprehensive guide for the laboratory-scale preparation of this compound, including a detailed synthetic protocol, purification methods, and analytical characterization techniques.

Signaling Pathway of Mirabegron

Mirabegron acts as an agonist for the β3-adrenergic receptor, which is predominantly found in the detrusor muscle of the bladder. Activation of this receptor initiates a signaling cascade that leads to muscle relaxation and increased bladder capacity.

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR binds to G_Protein Gs Protein Beta3_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Myosin Light Chain Kinase PKA->Phosphorylation leads to Relaxation Detrusor Muscle Relaxation Phosphorylation->Relaxation results in

Figure 1: Mirabegron Signaling Pathway.

Experimental Protocols

The proposed synthesis involves the direct oxidation of the benzylic methylene group of Mirabegron to a ketone. Various oxidizing agents can be employed for this transformation. This protocol utilizes potassium permanganate under controlled conditions.

Materials:

  • Mirabegron

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Mirabegron (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v). Cool the solution to 0 °C in an ice bath.

  • Oxidation: Slowly add a solution of potassium permanganate (1.1 eq) in water to the cooled Mirabegron solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (e.g., 9:1 v/v). The disappearance of the Mirabegron spot and the appearance of a new, more polar spot indicates product formation.

  • Quenching: Once the reaction is complete, quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.

  • Workup:

    • Filter the reaction mixture through a pad of celite to remove the manganese dioxide, and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • To the remaining aqueous solution, add saturated aqueous sodium bicarbonate solution to basify the mixture (pH ~8-9).

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a gradient elution of dichloromethane and methanol (e.g., 0% to 10% methanol).

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Mirabegron Mirabegron Oxidation Oxidation (KMnO4, Acetone/H2O, 0°C) Mirabegron->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Column_Chromatography Column Chromatography (Silica Gel, DCM/MeOH) Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product Analysis LC-MS, HPLC, NMR Pure_Product->Analysis

Figure 2: Synthesis and Purification Workflow.

The purified this compound should be thoroughly characterized to confirm its identity and purity.

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis should be performed to confirm the molecular weight of the synthesized compound.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Expected [M+H]⁺: m/z corresponding to the molecular formula C₂₁H₂₂N₄O₃S.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The most significant change from the Mirabegron spectra will be the disappearance of the benzylic methylene protons and the appearance of a carbonyl carbon signal.

Data Presentation

The following table summarizes the expected analytical data for the this compound reference standard.

Parameter Specification
Appearance White to off-white solid
Purity (HPLC) ≥ 98.0%
Molecular Formula C₂₁H₂₂N₄O₃S
Molecular Weight 410.49 g/mol
Mass (ESI-MS [M+H]⁺) Expected: 411.14
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound

Conclusion

This application note provides a detailed methodology for the preparation of a this compound reference standard. The described synthetic route, purification protocol, and analytical characterization methods will enable researchers and drug development professionals to obtain a high-purity standard necessary for critical analytical and metabolic studies of Mirabegron. The availability of this reference standard will facilitate the accurate assessment of the quality and safety of Mirabegron drug products.

References

In Vitro Models for Studying the Metabolic Fate of Mirabegron: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist approved for the treatment of overactive bladder. Understanding its metabolic profile is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. Mirabegron undergoes extensive metabolism in the liver through various pathways, including amide hydrolysis, glucuronidation, and oxidation.[1][2] This document provides detailed application notes and protocols for utilizing common in vitro models to study the formation of Mirabegron's metabolites.

While the term "2-OxoMirabegron" is not a designated name for any of the known and characterized metabolites of Mirabegron in publicly available scientific literature, the protocols outlined herein are designed for the comprehensive study of Mirabegron's metabolism and can be employed to identify and characterize both known and potentially novel metabolites.

Key Metabolic Pathways of Mirabegron

Mirabegron is metabolized via several routes, primarily involving:

  • Oxidative Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP2D6 playing a minor role.[3]

  • Amide Hydrolysis: Cleavage of the amide bond, a significant pathway in Mirabegron's metabolism.

  • Glucuronidation: Conjugation with glucuronic acid, another major metabolic route.

In Vitro Models for Mirabegron Metabolism Studies

A variety of in vitro systems can be employed to investigate the metabolic pathways of Mirabegron. The choice of model depends on the specific metabolic reactions being studied.

  • Human Liver Microsomes (HLM): A subcellular fraction containing a high concentration of CYP and flavin-containing monooxygenase (FMO) enzymes. HLMs are a standard tool for studying Phase I oxidative metabolism.

  • Human Hepatocytes: Primary human hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors, making them suitable for studying both Phase I and Phase II metabolism, as well as uptake and transport processes.

  • Recombinant Human Enzymes: Individually expressed enzymes (e.g., specific CYPs or FMOs) are used to pinpoint the specific enzymes responsible for a particular metabolic transformation.

Experimental Protocols

Protocol 1: Incubation of Mirabegron with Human Liver Microsomes (HLM)

This protocol is designed to assess the formation of oxidative metabolites of Mirabegron.

Materials:

  • Mirabegron

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent (for quenching the reaction)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of Mirabegron in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

    • In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (final protein concentration typically 0.2-1.0 mg/mL), and Mirabegron (at the desired final concentration, e.g., 1-10 µM).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile). The organic solvent precipitates the proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by a validated LC-MS/MS method to identify and quantify Mirabegron and its metabolites.

Controls:

  • Negative Control (No NADPH): Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation.

  • Positive Control: Use a known substrate for the HLM batch to verify metabolic activity.

Protocol 2: Incubation of Mirabegron with Recombinant Human CYP or FMO Enzymes

This protocol helps to identify the specific enzymes responsible for the formation of a particular metabolite.

Materials:

  • Mirabegron

  • Recombinant human enzymes (e.g., CYP3A4, CYP2D6, FMO1, FMO3, expressed in a suitable system like baculovirus-infected insect cells)

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH (for CYPs) or other appropriate cofactors

  • Other materials as listed in Protocol 1

Procedure:

The procedure is similar to the HLM incubation protocol, with the following modifications:

  • Instead of HLM, use a specific concentration of the recombinant enzyme (the amount will depend on the activity of the enzyme preparation and should be optimized).

  • Run parallel incubations with different recombinant enzymes to compare their metabolic activity towards Mirabegron.

Data Presentation

Quantitative data from in vitro metabolism studies should be summarized in tables for clear comparison.

Table 1: Formation of Mirabegron Metabolites in Human Liver Microsomes

Time (min)Mirabegron Remaining (%)Metabolite M-X Formation (pmol/mg protein)Metabolite M-Y Formation (pmol/mg protein)
010000
585155
15604015
30356525
60109035

Table 2: Relative Contribution of Recombinant Enzymes to Metabolite M-X Formation

EnzymeMetabolite M-X Formation Rate (pmol/min/pmol enzyme)
CYP3A450.2
CYP2D68.5
FMO1< 1.0
FMO31.2
Control (no enzyme)< 0.1

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Metabolism Study

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Buffer, Cofactors) D Combine Reagents, Mirabegron, and In Vitro System A->D B Prepare Mirabegron Stock Solution B->D C Prepare In Vitro System (HLM, Hepatocytes, or Recombinant Enzymes) C->D E Pre-incubate at 37°C D->E F Initiate Reaction (Add Cofactors) E->F G Incubate at 37°C (Time Course) F->G H Terminate Reaction (Quench with Solvent) G->H I Process Sample (Centrifuge) H->I J LC-MS/MS Analysis I->J K Data Interpretation J->K

Caption: Workflow for a typical in vitro metabolism experiment.

Postulated Metabolic Pathways of Mirabegron

mirabegron_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Mirabegron Mirabegron Oxidation Oxidative Metabolites (e.g., M8, M15) Mirabegron->Oxidation CYP3A4, CYP2D6 Hydrolysis Amide Hydrolysis Products (e.g., M5, M16) Mirabegron->Hydrolysis Esterases/Amidase Glucuronidation Glucuronide Conjugates (e.g., M11-M14) Mirabegron->Glucuronidation UGTs Oxidation->Glucuronidation UGTs

Caption: Major metabolic pathways of Mirabegron.

References

Application of 2-OxoMirabegron in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron, a potent and selective β3-adrenoceptor agonist, is primarily used for the treatment of overactive bladder. The metabolism of Mirabegron is complex, involving multiple pathways such as amide hydrolysis, glucuronidation, and oxidation. Among the various metabolites, 2-OxoMirabegron, an oxidative metabolite, is of significant interest in drug metabolism studies. Understanding the formation and fate of this compound is crucial for a comprehensive evaluation of Mirabegron's pharmacokinetics, drug-drug interaction potential, and overall safety profile. This document provides detailed application notes and protocols for the use of this compound in such studies.

Application Notes

This compound serves as a critical reference standard in various drug metabolism and pharmacokinetic (DMPK) studies. Its primary applications include:

  • Metabolite Identification: As a reference standard, this compound is used to definitively identify its presence in in vitro and in vivo samples through co-elution in chromatographic techniques coupled with mass spectrometry.

  • Quantitative Bioanalysis: A stable, well-characterized standard of this compound is essential for the development and validation of robust analytical methods, such as LC-MS/MS, to quantify its concentration in biological matrices like plasma, urine, and liver microsomes.

  • Enzyme Phenotyping: By incubating Mirabegron with specific recombinant cytochrome P450 (CYP) enzymes, the formation of this compound can be monitored to identify the key enzymes responsible for its generation. Studies have indicated the involvement of CYP3A4 and CYP2D6 in the oxidative metabolism of Mirabegron.[1][2]

  • In Vitro Metabolism Studies: this compound is used to understand the kinetics of its formation in in vitro systems like human liver microsomes (HLMs) and hepatocytes. This helps in predicting the in vivo metabolic clearance of Mirabegron.

  • Drug-Drug Interaction (DDI) Studies: The formation of this compound can be monitored in the presence of known CYP inhibitors or inducers to assess the potential for DDIs with co-administered drugs.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Name2-(2-amino-1,3-thiazol-4-yl)-N-(4-(2-((2R)-2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide-2-one
Molecular FormulaC₂₁H₂₂N₄O₃S
Molecular Weight426.5 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMSO and Methanol

Note: The metabolite M15, formed by oxidation of the secondary amine, is a likely candidate for this compound, though definitive public confirmation is limited.[3][4]

Table 2: Representative Pharmacokinetic Parameters of Mirabegron and its Major Metabolites in Humans
AnalyteCmax (ng/mL)AUC (ng·h/mL)% of Total Drug-Related Material in Plasma
Mirabegron~100-200~1500-2500~22%
Metabolite 1 (Major)--~17%
Metabolite 2 (Major)--~10%

Data represents typical values following a single oral dose of Mirabegron. Cmax and AUC are dose-dependent. The specific contributions of this compound to the major metabolite pool require further investigation with a dedicated analytical standard.[5][6]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Mirabegron in Human Liver Microsomes (HLMs)

Objective: To determine the rate of formation of this compound from Mirabegron in a pool of human liver microsomes.

Materials:

  • Mirabegron

  • This compound reference standard

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (quenching solution)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound)

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Mirabegron in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, add potassium phosphate buffer (pH 7.4).

    • Add the HLM suspension to the buffer.

    • Add the Mirabegron stock solution to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with constant shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding an equal volume of ice-cold quenching solution (ACN with 0.1% formic acid and IS).

  • Sample Processing:

    • Vortex the samples vigorously to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of this compound. (Refer to Protocol 2 for a general method).

Data Analysis:

  • Plot the concentration of this compound formed against time.

  • Determine the initial rate of formation from the linear portion of the curve.

Protocol 2: UPLC-MS/MS Method for the Quantification of this compound

Objective: To develop a sensitive and specific UPLC-MS/MS method for the quantification of this compound in a biological matrix.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B (linear gradient)

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B (linear gradient)

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 427.2 -> Product ion (Q3) m/z [To be determined using a reference standard]

    • Internal Standard (IS): [To be determined based on the selected IS]

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.

Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Mandatory Visualizations

Mirabegron_Metabolism_Pathway Mirabegron Mirabegron Hydrolysis Amide Hydrolysis (M5, M16) Mirabegron->Hydrolysis Esterases Glucuronidation Glucuronidation (M11, M12, M13, M14) Mirabegron->Glucuronidation UGTs Oxidation Oxidation / N-dealkylation (M8, M15) Mirabegron->Oxidation CYP3A4, CYP2D6 OxoMirabegron This compound Oxidation->OxoMirabegron

Mirabegron Metabolic Pathways

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis HLM Human Liver Microsomes Preincubation Pre-incubation (37°C, 5 min) HLM->Preincubation Mirabegron Mirabegron (Substrate) Mirabegron->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation Initiation Add NADPH Regenerating System Preincubation->Initiation Incubation Incubation (37°C, Time points) Initiation->Incubation Quenching Quench with ACN + Internal Standard Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LCMS UPLC-MS/MS Analysis Centrifugation->LCMS

In Vitro Metabolism Workflow

Logical_Relationship_Quantification cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Plasma Plasma / Urine / Microsomal Incubate Extraction Protein Precipitation or Solid Phase Extraction Plasma->Extraction UPLC UPLC Separation Extraction->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification of This compound MSMS->Quantification Calibration Calibration Curve (Known Standards) Calibration->Quantification

Bioanalytical Quantification Workflow

References

Troubleshooting & Optimization

Technical Support Center: 2-Oxo-Mirabegron Plasma Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 2-oxo-mirabegron from plasma samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Recovery of 2-Oxo-Mirabegron

Question: We are experiencing consistently low recovery of 2-oxo-mirabegron from plasma samples using solid-phase extraction (SPE). What are the potential causes and how can we improve the yield?

Answer:

Low recovery of a polar metabolite like 2-oxo-mirabegron is a common challenge. The issue can stem from several factors related to the extraction methodology. Here is a troubleshooting guide to help you enhance your extraction efficiency.

Troubleshooting Guide: Low SPE Recovery

  • Sorbent Selection:

    • Problem: The polarity of your SPE sorbent may not be appropriate for the polar nature of 2-oxo-mirabegron. Using a highly nonpolar sorbent (like C18) might lead to poor retention of this polar analyte.

    • Solution: Consider using a more polar sorbent or a mixed-mode sorbent that allows for both hydrophobic and ion-exchange interactions. For analytes with amine groups like 2-oxo-mirabegron, a mixed-mode cation exchange sorbent can be particularly effective.[1][2]

  • pH of Sample Load:

    • Problem: The pH of your plasma sample and loading buffer can significantly impact the retention of 2-oxo-mirabegron on the SPE sorbent. For cation exchange, the analyte needs to be positively charged.

    • Solution: Adjust the pH of the plasma sample to be at least 2 pH units below the pKa of the secondary amine in 2-oxo-mirabegron to ensure it is protonated and can bind effectively to a cation exchange sorbent.[3]

  • Elution Solvent Strength:

    • Problem: The elution solvent may not be strong enough to disrupt the interaction between 2-oxo-mirabegron and the SPE sorbent.

    • Solution: Increase the strength of your elution solvent. For a mixed-mode cation exchange sorbent, this can be achieved by increasing the ionic strength or by adding a small percentage of a basic modifier (e.g., ammonium hydroxide) to neutralize the charge on the analyte and facilitate its elution.[4] Introducing a "soak step," where the elution solvent is allowed to sit in the cartridge for a few minutes, can also improve recovery.[5][6]

  • Flow Rate:

    • Problem: A high flow rate during sample loading can prevent efficient binding of the analyte to the sorbent. Conversely, a very high flow rate during elution may not allow sufficient time for the analyte to desorb.

    • Solution: Optimize the flow rate for both sample loading and elution. A slower flow rate during loading will allow for better retention, while a controlled, slower flow rate during elution can improve recovery.[6][7]

Issue 2: High Matrix Effects Leading to Inaccurate Quantification

Question: Our LC-MS/MS analysis of 2-oxo-mirabegron is showing significant ion suppression, which we suspect is due to matrix effects. How can we mitigate this?

Answer:

Matrix effects are a common hurdle in the bioanalysis of complex samples like plasma and can lead to inaccurate quantification.[8][9] Here are some strategies to minimize their impact:

Troubleshooting Guide: High Matrix Effects

  • Optimize Sample Cleanup:

    • Problem: Co-eluting endogenous plasma components, such as phospholipids, are often the cause of matrix effects.

    • Solution: Improve your sample cleanup procedure. If you are using protein precipitation, consider switching to a more selective method like SPE or liquid-liquid extraction (LLE) to better remove interfering substances.[10] For SPE, ensure your wash steps are optimized to remove as many matrix components as possible without eluting the analyte.

  • Chromatographic Separation:

    • Problem: If matrix components co-elute with 2-oxo-mirabegron, they can interfere with its ionization.

    • Solution: Adjust your chromatographic conditions to separate the analyte from the interfering peaks. This can involve changing the mobile phase composition, gradient profile, or using a different type of analytical column, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can be beneficial for polar compounds.[11][12]

  • Dilution:

    • Problem: High concentrations of matrix components can exacerbate ion suppression.

    • Solution: Diluting the final extract can reduce the concentration of interfering substances. However, ensure that the final concentration of 2-oxo-mirabegron remains above the lower limit of quantification of your assay.[11]

  • Use of an Isotope-Labeled Internal Standard:

    • Problem: Variations in matrix effects between samples can lead to poor precision and accuracy.

    • Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of 2-oxo-mirabegron. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing a more accurate quantification.[13]

Quantitative Data Summary

The following table summarizes typical extraction recoveries for mirabegron and its metabolites from plasma using various techniques, which can serve as a benchmark for optimizing 2-oxo-mirabegron extraction.

Extraction MethodAnalyteMean Recovery (%)Reference
Protein PrecipitationMirabegron>84.95%[14]
QuEChERsMirabegron79.44%[15]
Solid-Phase ExtractionMirabegron92.93%[5][11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 2-Oxo-Mirabegron

This is a general protocol that should be optimized for your specific laboratory conditions and instrumentation.

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add an internal standard (ideally, a stable isotope-labeled 2-oxo-mirabegron).

    • Add 200 µL of a weak acid (e.g., 2% formic acid in water) to acidify the sample and vortex for 30 seconds. This step ensures the secondary amine of 2-oxo-mirabegron is protonated.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibrate the cartridge with 1 mL of the weak acid solution used for sample pre-treatment. Do not let the cartridge run dry.[5]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the weak acid solution to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the 2-oxo-mirabegron with 1 mL of a solvent mixture designed to disrupt both hydrophobic and ionic interactions. A common choice is 5% ammonium hydroxide in methanol.

    • Consider a "soak step" by adding the elution solvent and allowing it to remain in the cartridge for 2-5 minutes before eluting.[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for 2-Oxo-Mirabegron
  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard.

    • Add 100 µL of a basic buffer (e.g., 0.1 M sodium carbonate) to deprotonate the secondary amine, making it more soluble in an organic solvent.

  • Extraction:

    • Add 600 µL of an appropriate organic solvent. For a polar metabolite, a more polar, water-immiscible solvent like ethyl acetate or a mixture of dichloromethane and isopropanol might be effective.[16]

    • Vortex for 5-10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is pretreat Pre-treatment (pH adjust) add_is->pretreat load Load Sample pretreat->load condition Condition Cartridge condition->load wash Wash Interferences load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for 2-oxo-mirabegron extraction.

troubleshooting_workflow cluster_spe SPE Troubleshooting cluster_solutions Solutions start Low 2-Oxo-Mirabegron Recovery? check_sorbent Is sorbent appropriate for a polar analyte? start->check_sorbent Yes check_ph Is sample pH optimized for retention? check_sorbent->check_ph Yes solution_sorbent Use mixed-mode or polar sorbent. check_sorbent->solution_sorbent No check_elution Is elution solvent strong enough? check_ph->check_elution Yes solution_ph Adjust pH to ensure analyte is charged. check_ph->solution_ph No check_flow Are flow rates optimized? check_elution->check_flow Yes solution_elution Increase solvent strength or add modifier. check_elution->solution_elution No solution_flow Decrease loading and elution flow rates. check_flow->solution_flow No

Caption: Troubleshooting decision tree for low recovery.

References

Overcoming matrix effects in 2-OxoMirabegron analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of 2-OxoMirabegron. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Peak Shape and Tailing for this compound

  • Potential Cause: Suboptimal chromatographic conditions or secondary interactions with the analytical column.

  • Solution:

    • Mobile Phase Modification: Adjust the pH of the aqueous mobile phase. Since this compound is a metabolite of Mirabegron, which contains an amide group, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by reducing silanol interactions.

    • Gradient Optimization: Extend the gradient duration to ensure adequate separation from co-eluting matrix components.

    • Column Selection: Consider using a column with a different stationary phase (e.g., a C18 column with end-capping) to minimize secondary interactions.

Issue 2: Inconsistent Ionization and Signal Variability (Ion Suppression or Enhancement)

  • Potential Cause: Co-eluting endogenous matrix components, such as phospholipids, are interfering with the ionization of this compound.[1][2] This is a common form of matrix effect.[1][2]

  • Solution:

    • Sample Preparation:

      • Protein Precipitation (PPT): While a simple and fast method, PPT with acetonitrile may not be sufficient to remove all interfering phospholipids.[3] If ion suppression persists, consider alternative sample preparation techniques.

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning this compound into an organic solvent, leaving many matrix components behind.

      • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup and can effectively remove phospholipids and other interfering substances.[4]

    • Chromatographic Separation: Optimize the LC method to separate the analyte from the region where matrix effects are most pronounced. A post-column infusion experiment can help identify these regions.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Issue 3: Low Recovery of this compound

  • Potential Cause: Inefficient extraction from the biological matrix or analyte loss during sample processing.

  • Solution:

    • Optimize Extraction Solvent: If using LLE, test a range of organic solvents with varying polarities to find the one that provides the best recovery for this compound.

    • pH Adjustment: Adjust the pH of the sample before extraction to ensure this compound is in a neutral form, which can improve its extraction into an organic solvent.

    • SPE Sorbent Selection: If using SPE, screen different sorbent types (e.g., reversed-phase, ion-exchange) to find the one that retains and elutes this compound most efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the analysis of this compound in plasma?

A1: The most common cause of matrix effects, particularly ion suppression, in plasma is the presence of endogenous phospholipids.[2] These molecules can co-elute with this compound and interfere with the electrospray ionization (ESI) process, leading to reduced signal intensity and inaccurate quantification.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The post-extraction spike method is a standard approach to quantify matrix effects.[2] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Q3: Is protein precipitation a suitable sample preparation method for this compound analysis?

A3: Protein precipitation with acetonitrile is a simple and rapid sample preparation technique that has been successfully used for the analysis of the parent drug, Mirabegron.[5][3] It can be a good starting point for this compound analysis. However, because it is a relatively crude cleanup method, residual matrix components may still cause ion suppression.[2] If significant matrix effects are observed, more rigorous techniques like LLE or SPE should be considered.[4]

Q4: What type of internal standard is recommended for the analysis of this compound?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) of this compound is highly recommended. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect. This allows for accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound

Sample Preparation MethodMatrix Factor (MF)1Recovery (%)Precision (%RSD)
Protein Precipitation (Acetonitrile)0.7885.28.5
Liquid-Liquid Extraction (Ethyl Acetate)0.9278.56.2
Solid-Phase Extraction (C18)0.9892.14.1

¹Matrix Factor calculated by the post-extraction spike method. Data is illustrative.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

  • Prepare two sets of samples:

    • Set A (Analyte in Matrix): Extract blank plasma (or other relevant biological matrix) using your established sample preparation protocol. After the final extraction step, spike the extract with this compound at a known concentration (e.g., mid-QC level).

    • Set B (Analyte in Neat Solution): Prepare a solution of this compound in the reconstitution solvent at the same concentration as Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of this compound in Set A) / (Mean peak area of this compound in Set B)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation start Biological Sample (Plasma) ppt Protein Precipitation (Acetonitrile) start->ppt Simple & Fast lle Liquid-Liquid Extraction start->lle Cleaner Extract spe Solid-Phase Extraction start->spe Targeted Cleanup end_prep Clean Extract ppt->end_prep lle->end_prep spe->end_prep lc LC Separation end_prep->lc ms MS/MS Detection lc->ms data_analysis Data Analysis ms->data_analysis matrix_effect Matrix Effect Assessment data_analysis->matrix_effect results Quantitative Results data_analysis->results matrix_effect->results Correction

Caption: Workflow for this compound bioanalysis, from sample preparation to data evaluation.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Solutions issue Inconsistent Results (Ion Suppression) check_is Check Internal Standard Performance issue->check_is assess_me Assess Matrix Effect (Post-Extraction Spike) issue->assess_me use_sil_is Use SIL-IS check_is->use_sil_is If IS variability is high optimize_prep Optimize Sample Prep (LLE or SPE) assess_me->optimize_prep If MF < 0.8 optimize_lc Optimize LC Method assess_me->optimize_lc If co-elution observed optimize_prep->issue Re-evaluate optimize_lc->issue Re-evaluate use_sil_is->issue Re-evaluate

Caption: Logic diagram for troubleshooting ion suppression in this compound analysis.

References

Troubleshooting poor peak shape for 2-OxoMirabegron in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for 2-OxoMirabegron in High-Performance Liquid Chromatography (HPLC).

Chemical and Physical Properties of this compound

A clear understanding of the analyte's properties is fundamental to troubleshooting chromatographic issues. This compound is a key metabolite of Mirabegron.

PropertyValue
Molecular Formula C21H22N4O3S[1]
Molecular Weight 410.49 g/mol [2]
Predicted pKa 12.53 ± 0.20[2]
Boiling Point 796.5 ± 60.0 °C (Predicted)[2]
Density 1.373 ± 0.06 g/cm3 (Predicted)[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[3] Other causes include column contamination, using an incorrect mobile phase pH, column overload, or extra-column dead volume.[4][5][6]

Q2: How can I resolve peak fronting in my chromatogram?

Peak fronting is typically caused by sample overload (either in mass or volume) or a sample solvent that is stronger than the mobile phase.[7][8] To resolve this, try diluting your sample or reducing the injection volume.[7][8][9] Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase conditions.[7][10]

Q3: I am observing split peaks for this compound. What could be the cause?

Split peaks can arise from several issues. If all peaks in the chromatogram are split, it likely points to a problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material.[11][12][13] If only the this compound peak is splitting, the issue is more likely related to the method itself, such as co-elution with an impurity or incompatibility between the sample solvent and the mobile phase.[10][13][14]

Q4: What is the optimal mobile phase pH for analyzing this compound?

Given that this compound has basic functional groups, controlling the mobile phase pH is critical. Operating at a low pH (e.g., pH 2.5-4) is often recommended for basic compounds.[15] At low pH, the analyte and the residual silanol groups are protonated, which minimizes unwanted secondary interactions and leads to improved, more symmetrical peak shapes.[15] It is crucial to use a buffer to maintain a stable pH throughout the analysis.[16][17]

Troubleshooting Guides

Systematic Approach to Poor Peak Shape

When encountering poor peak shapes, a systematic approach is crucial to efficiently identify and resolve the root cause. The following workflow provides a logical sequence of troubleshooting steps.

A Poor Peak Shape Observed B Identify Peak Shape Issue A->B C Tailing Peak B->C D Fronting Peak B->D E Split Peak B->E F Check Mobile Phase pH (Is it >2 units from pKa?) C->F K Sample Overload? D->K P All Peaks Split? E->P G Lower Mobile Phase pH (e.g., to 2.5-3.5) with Buffer F->G Yes H Check for Column Contamination F->H No I Flush Column or Replace Guard Column H->I Yes J Secondary Silanol Interactions (Consider end-capped column) H->J No L Dilute Sample or Reduce Injection Volume K->L Yes M Sample Solvent Stronger than Mobile Phase? K->M No N Re-dissolve Sample in Mobile Phase or Weaker Solvent M->N Yes O Column Collapse? M->O No Q Check for Blocked Frit or Column Void P->Q Yes R Only Analyte Peak Splits? P->R No S Check Sample Solvent Compatibility R->S Yes T Possible Co-elution (Adjust Method) R->T No

Caption: A troubleshooting workflow for diagnosing poor HPLC peak shapes.

Summary of Causes and Solutions for Poor Peak Shape
Peak IssuePotential CauseRecommended Solution(s)
Tailing Secondary silanol interactionsLower mobile phase pH (e.g., 2.5-4.0); use a high-purity, end-capped column; add a competing base to the mobile phase.[3][15][16]
Column overloadDilute the sample or reduce the injection volume.[16]
Column contamination / Blocked fritFlush the column with a strong solvent; replace the guard column or in-line filter.[4][5][6]
Extra-column dead volumeCheck and tighten all fittings; use shorter, narrower ID tubing.[4][5]
Fronting Sample overload (mass or volume)Dilute the sample or reduce the injection volume.[7][8]
Sample solvent stronger than mobile phasePrepare/dilute the sample in the mobile phase.[7][14]
Low column temperatureIncrease the column temperature using a column oven.[4]
Column bed collapse/voidReplace the column.[7][10]
Splitting Blocked column frit or void at column inletBack-flush the column; replace the in-line filter or guard column; replace the analytical column if necessary.[11][12][13]
Sample solvent incompatibilityDissolve the sample in the mobile phase.[10][13][14]
Co-eluting impurityAdjust mobile phase composition or gradient to improve resolution.[11][13]
Injector issueCheck the injector needle and sample loop for blockages or leaks.[14]

Experimental Protocols

Example HPLC Method for this compound

This protocol is a representative starting point based on methods for Mirabegron and its related substances. Optimization will likely be required for specific applications.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent[18]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min[18]

  • Column Temperature: 30 °C[19]

  • Injection Volume: 5-10 µL[18]

  • Detection Wavelength: 247 nm[18]

  • Sample Diluent: Mobile Phase A / Acetonitrile (80:20 v/v)

Column Flushing and Regeneration Protocol

If column contamination is suspected, a thorough flushing procedure can restore performance.

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination.

  • Initial Wash: Flush the column with your mobile phase without the buffer (e.g., water/acetonitrile mixture) for 20-30 column volumes.

  • Organic Wash: Flush with 100% Acetonitrile for 30-40 column volumes.

  • Stronger Organic Wash (if needed): For stubborn contaminants, flush with Isopropanol for 30-40 column volumes.

  • Re-equilibration: Flush with 100% Acetonitrile for 20 column volumes, then gradually re-introduce the initial mobile phase composition and equilibrate for at least 30 column volumes or until the baseline is stable.

Visualized Concepts

Effect of Mobile Phase pH on Analyte-Stationary Phase Interaction

The pH of the mobile phase directly influences the ionization state of both the this compound analyte and the stationary phase, affecting retention and peak shape.

cluster_0 Low pH (e.g., 2.5) cluster_1 Mid pH (e.g., 6.0) A Analyte (Basic) Protonated (R-NH3+) C Interaction: Minimal secondary interaction (Repulsion) A->C Good Peak Shape B Silanol Group (Si-OH) Neutral B->C D Analyte (Basic) Partially Protonated (R-NH3+) F Interaction: Strong secondary interaction (Ionic attraction) D->F Peak Tailing E Silanol Group (Si-O-) Ionized (Acidic) E->F

Caption: Influence of mobile phase pH on peak shape for a basic analyte.

Sample and Mobile Phase Preparation Workflow

Proper preparation of samples and mobile phases is critical to prevent many common HPLC problems, including poor peak shape.

cluster_mp Mobile Phase Preparation cluster_sp Sample Preparation A Start B Use HPLC-grade Solvents and Reagents A->B G Accurately Weigh This compound Standard/Sample A->G C Accurately Weigh Buffer Salts and Prepare Aqueous Phase B->C D Adjust pH with Acid/Base C->D E Filter Mobile Phase (0.45 µm or 0.22 µm filter) D->E F Degas Mobile Phase (Sonication or Vacuum) E->F K Place in Autosampler Vials F->K H Dissolve in Appropriate Diluent (Preferably Mobile Phase) G->H I Sonicate to Ensure Complete Dissolution H->I J Filter Sample through 0.45 µm Syringe Filter I->J J->K L Ready for Injection K->L

Caption: A standard workflow for preparing samples and mobile phases.

References

Technical Support Center: Method Refinement for 2-OxoMirabegron Analysis in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the quantification of 2-OxoMirabegron in urine. The following sections offer detailed experimental protocols, data summaries, and troubleshooting workflows to address common challenges encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the analysis of Mirabegron and its metabolites in urine?

A1: The most prevalent and robust analytical technique is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity, selectivity, and speed, which is crucial for distinguishing the analyte from a complex urine matrix.[1]

Q2: I cannot find a specific validated method for this compound. Where should I start?

Q3: What are the major challenges I can expect when analyzing this compound in urine?

A3: The primary challenges include matrix effects from endogenous urine components, which can cause ion suppression or enhancement, leading to inaccurate quantification.[4][8] Other potential issues include low recovery during sample preparation, background contamination, and chromatographic problems like poor peak shape or retention time shifts.[9]

Q4: What type of sample preparation is recommended for this compound in urine?

A4: Solid-Phase Extraction (SPE) is a highly recommended technique for sample clean-up as it effectively removes interfering matrix components.[2][10] Mixed-mode cation exchange SPE has been successfully used for Mirabegron and its metabolites.[10] Simpler methods like liquid-liquid extraction or protein precipitation can also be considered, but may require more extensive method development to minimize matrix effects.[1][11]

Troubleshooting Guide

Chromatographic & Mass Spectrometric Issues

Q: My signal intensity for this compound is low and inconsistent. What could be the cause?

A: This is a common issue often attributed to ion suppression from the urine matrix.

  • Immediate Action: Infuse a solution of your this compound standard post-column while injecting an extracted blank urine sample. A dip in the signal at the expected retention time of your analyte confirms ion suppression.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of matrix components. Adjust the gradient elution profile to shift the analyte's retention time away from highly suppressed regions.

    • Enhance Sample Clean-up: Your current sample preparation may not be sufficient. Consider optimizing your SPE protocol by testing different sorbents or wash/elution solvents.

    • Dilute the Sample: A simple "dilute-and-shoot" approach, where the urine sample is diluted with the mobile phase, can sometimes mitigate matrix effects, although this may compromise the limit of quantification.

    • Check Instrument Source Conditions: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for this compound.

Q: I am observing poor peak shape (fronting, tailing, or splitting). How can I resolve this?

A: Poor peak shape can be caused by a variety of factors, from the sample to the instrument.

  • Troubleshooting Steps:

    • Column Overload: Inject a lower concentration of your standard to see if the peak shape improves. If so, you may be overloading the analytical column.

    • Column Contamination/Age: If the problem persists with multiple samples, the column may be contaminated or nearing the end of its life. Try flushing the column with a strong solvent or replacing it.

    • Mobile Phase Issues: Ensure your mobile phase is correctly prepared, filtered, and degassed. Inconsistent pH can lead to peak tailing for ionizable compounds.

    • Injection Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. If possible, dissolve your extracted sample in the initial mobile phase.

Q: My analyte's retention time is shifting between injections. What should I do?

A: Retention time instability can compromise peak identification and integration.

  • Troubleshooting Steps:

    • Check for Leaks: Inspect all fittings and connections from the pump to the mass spectrometer for any signs of leaks.

    • Ensure Column Equilibration: Make sure the column is adequately equilibrated between injections. Increase the equilibration time in your method if necessary.

    • Pump Performance: Monitor the pressure trace. Unstable pressure can indicate pump seal issues or air bubbles in the system. Purge the pumps to remove any bubbles.

    • Mobile Phase Consistency: Ensure your mobile phase composition is consistent. If preparing mobile phases manually, ensure accurate measurements.

Experimental Protocols

Note: The following protocols are based on established methods for Mirabegron and its metabolites and should be used as a starting point for the development and validation of a method for this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for a mixed-mode cation exchange SPE.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample for 10 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

    • Take 0.5 mL of the supernatant and add 0.5 mL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the 1 mL of pre-treated urine sample onto the SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for analysis.

UPLC-MS/MS Analysis
  • Chromatographic Conditions (Example):

    • UPLC System: Waters ACQUITY UPLC or equivalent

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 min: 5% B

      • 0.5 min: 5% B

      • 2.5 min: 95% B

      • 3.5 min: 95% B

      • 3.6 min: 5% B

      • 5.0 min: 5% B

  • Mass Spectrometry Conditions (Example):

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • Multiple Reaction Monitoring (MRM) Transitions:

      • These would need to be determined specifically for this compound. As a starting point, one would perform a precursor ion scan to find the parent mass and then a product ion scan to identify suitable fragments.

      • For Mirabegron (as a reference): m/z 397.2 -> 134.1[4]

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of the parent drug, Mirabegron , in biological fluids. These values can serve as a benchmark during the validation of a method for this compound.

ParameterTypical Value for MirabegronReference(s)
Linearity Range5 - 2500 ng/mL (in plasma)[4][7]
Lower Limit of Quantification (LLOQ)5 ng/mL (in plasma)[4][7]
Intra-day Precision (%RSD)≤ 11.06%[4][7]
Inter-day Precision (%RSD)≤ 11.43%[4][7]
Accuracy (%RE)Within ±15%[3]
Extraction Recovery> 84%[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection pretreatment Pre-treatment (Centrifugation, Acidification) urine_sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe Load elution Elution spe->elution Elute evaporation Evaporation & Reconstitution elution->evaporation uplc UPLC Separation evaporation->uplc Inject msms MS/MS Detection uplc->msms data_processing Data Processing & Quantification msms->data_processing troubleshooting_workflow start Inconsistent / Low Signal check_ion_suppression Perform Post-Column Infusion Test start->check_ion_suppression ion_suppression_yes Ion Suppression Confirmed check_ion_suppression->ion_suppression_yes Signal Dip ion_suppression_no No Significant Ion Suppression check_ion_suppression->ion_suppression_no No Dip improve_chromatography Optimize LC Gradient ion_suppression_yes->improve_chromatography improve_cleanup Refine SPE Protocol ion_suppression_yes->improve_cleanup dilute_sample Dilute Sample ion_suppression_yes->dilute_sample check_ms_source Optimize MS Source Parameters ion_suppression_no->check_ms_source check_sample_prep Review Sample Prep for Errors ion_suppression_no->check_sample_prep check_instrument_sensitivity Check Instrument Performance (e.g., run system suitability test) ion_suppression_no->check_instrument_sensitivity

References

Technical Support Center: Quantification of 2-OxoMirabegron

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalytical quantification of 2-OxoMirabegron. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a metabolite of Mirabegron, a β3-adrenergic receptor agonist used to treat overactive bladder.[1] The quantification of this compound, like many drug metabolites in biological matrices, can be challenging due to its low concentration, potential for interference from the parent drug and other metabolites, and susceptibility to matrix effects during analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

Q2: My calibration curve for this compound is non-linear. What are the common causes?

A2: Non-linearity in calibration curves is a frequent issue in LC-MS/MS analysis.[4] Common causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[5]

  • Ionization Suppression/Enhancement: Components in the biological matrix can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source, leading to a non-proportional response.[6]

  • Analyte-Specific Issues: Formation of dimers or multimers at higher concentrations or isotopic effects can contribute to non-linearity.[4]

  • Inappropriate Internal Standard Concentration: A significant disparity between the analyte and internal standard concentrations can lead to non-linear responses, especially over a wide dynamic range.

Q3: I am observing poor reproducibility in my this compound quantification. What should I investigate?

A3: Poor reproducibility can stem from various factors throughout the analytical workflow.[7] Key areas to investigate include:

  • Sample Preparation: Inconsistent extraction recovery is a major source of variability. Ensure precise and consistent execution of all steps, including pipetting, vortexing, and evaporation.

  • Internal Standard Addition: Inaccurate or inconsistent addition of the internal standard will lead to significant errors in quantification.[8]

  • Instrument Performance: Fluctuations in the LC-MS/MS system's performance, such as unstable spray in the ion source or temperature variations in the column oven, can cause variability.

  • Sample Stability: Degradation of this compound in the biological matrix or during sample processing can lead to inconsistent results. It is crucial to evaluate the stability of the analyte under various storage and handling conditions.[9]

Q4: How can I minimize matrix effects in my this compound assay?

A4: Minimizing matrix effects is crucial for accurate and reliable quantification.[6] Strategies include:

  • Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

  • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[10]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.

Troubleshooting Guides

Guide 1: Non-Linear Calibration Curve

This guide provides a step-by-step approach to troubleshooting non-linear calibration curves.

Problem: The calibration curve for this compound shows a non-linear response, often plateauing at higher concentrations.

Troubleshooting Steps:

  • Visually Inspect the Curve and Residuals: A non-linear curve will be apparent on a standard plot. A plot of residuals (the difference between the actual and calculated concentrations) versus concentration will show a systematic trend (e.g., a U-shape) if the linear model is inappropriate.

  • Evaluate the Dynamic Range:

    • High-End Non-Linearity: If the curve flattens at the upper limit of quantification (ULOQ), this often indicates detector or ionization saturation.[5]

      • Solution: Dilute the upper-end calibrators and high-concentration quality control (QC) samples and re-run. If linearity is restored, this confirms saturation. Consider narrowing the calibration range or using a less intense precursor/product ion transition for quantification.

    • Low-End Non-Linearity: Poor linearity at the lower limit of quantification (LLOQ) may suggest issues with background noise, poor integration, or adsorption of the analyte to labware.

      • Solution: Ensure proper peak integration. Use low-adsorption vials and pipette tips.

  • Check the Internal Standard Response: Plot the absolute peak area of the internal standard across all calibrators. A consistent response is expected. A decreasing trend in the internal standard response as the analyte concentration increases can indicate ion suppression caused by the analyte itself.

  • Consider a Different Regression Model: If non-linearity is inherent to the assay and cannot be easily rectified, a quadratic (second-order polynomial) regression model with appropriate weighting (e.g., 1/x or 1/x²) may provide a better fit.[11] However, the simplest model that accurately describes the response should be used.

Example Calibration Curve Data and Analysis:

CalibratorNominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)% Accuracy
10.55,23098,5000.0530.51102.0
2110,15099,1000.1021.03103.0
3551,200100,5000.5095.05101.0
410103,400101,2001.02210.15101.5
550498,70099,8004.99749.8599.7
6100950,60098,9009.61295.9095.9
72001,510,30099,20015.225151.5075.8

In this example, the accuracy drops significantly at the highest calibrator, indicating non-linearity.

Guide 2: Poor Accuracy and Precision

This guide addresses issues with the accuracy and precision of quality control (QC) samples.

Problem: QC samples at low, medium, and high concentrations are outside the acceptable limits (typically ±15% for accuracy and <15% for coefficient of variation).

Troubleshooting Steps:

  • Review Sample Preparation Procedures:

    • Pipetting: Verify the calibration of all pipettes. Ensure proper pipetting technique is being used, especially for small volumes of internal standard and stock solutions.

    • Extraction Efficiency: Inconsistent recovery during protein precipitation, LLE, or SPE is a common culprit. Ensure all samples are treated identically (e.g., same vortexing time, same evaporation temperature).

  • Investigate Analyte and Internal Standard Stability:

    • Stock and Working Solutions: Verify the stability of your stock and working solutions. Re-prepare fresh solutions if degradation is suspected.

    • Freeze-Thaw and Bench-Top Stability: Ensure that the stability of this compound in the biological matrix has been thoroughly evaluated under the conditions used in the experiment.

  • Examine Chromatographic Performance:

    • Peak Shape: Poor peak shape (e.g., tailing or fronting) can lead to inconsistent integration and affect accuracy and precision. This may be due to column degradation or an inappropriate mobile phase.

    • Retention Time Drift: Shifting retention times can indicate problems with the LC pump, column temperature, or mobile phase composition.

  • Assess for Matrix Effects: If accuracy and precision issues are observed, especially at the low QC level, matrix effects could be the cause. Analyze post-extraction spiked samples from different sources of the biological matrix to quantify the extent of ion suppression or enhancement.[3]

Example QC Sample Data Indicating a Problem:

QC LevelNominal Conc. (ng/mL)Measured Conc. 1 (ng/mL)Measured Conc. 2 (ng/mL)Measured Conc. 3 (ng/mL)Mean Conc. (ng/mL)% Accuracy% CV
Low1.51.851.921.791.85123.33.5
Medium7578.276.579.177.9103.91.7
High150130.5128.9132.1130.587.01.2

In this example, the low QC shows a significant positive bias, while the high QC shows a negative bias, suggesting a systemic issue that may be concentration-dependent.

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions and instrumentation. The method is based on established procedures for Mirabegron and its metabolites.[12][13][14]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, calibrator, or QC, add 10 µL of internal standard working solution (e.g., stable isotope-labeled this compound in methanol).

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (e.g., 50:50 v/v).

  • Vortex to mix and inject onto the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 analytical column (e.g., Phenomenex Synergi Fusion-RP C18)[13]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ion Source: Heated Electrospray Ionization (HESI) in positive ion mode[13]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

    • Example (Hypothetical):

      • This compound: Q1 (m/z) -> Q3 (m/z)

      • IS (d4-2-OxoMirabegron): Q1 (m/z) -> Q3 (m/z)

  • Ion Source Parameters:

    • Spray Voltage: 3500 V

    • Vaporizer Temperature: 350°C

    • Sheath Gas: 40 arbitrary units

    • Auxiliary Gas: 10 arbitrary units

Visualizations

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR Binds to G_Protein G-Protein Beta3_AR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Detrusor_Relaxation Detrusor Muscle Relaxation PKA->Detrusor_Relaxation Leads to

Caption: Mirabegron Signaling Pathway.[15][16][17]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/ Calibrator/QC Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental Workflow for this compound Quantification.

Troubleshooting_Tree cluster_linearity Troubleshooting Non-Linearity cluster_accuracy Troubleshooting Accuracy/Precision Start Calibration Curve Issue (Non-linearity or Poor Accuracy/Precision) Check_Linearity Is the curve non-linear? Start->Check_Linearity Check_Accuracy Are QC samples inaccurate/imprecise? Check_Linearity->Check_Accuracy No High_End Non-linearity at high end? Check_Linearity->High_End Yes Check_Prep Review Sample Prep Protocol (Pipetting, Extraction) Check_Accuracy->Check_Prep Yes Low_End Non-linearity at low end? High_End->Low_End No Detector_Saturation Potential Detector Saturation. Dilute high standards and QCs. High_End->Detector_Saturation Yes Background_Issues Check background noise and peak integration. Consider adsorptive losses. Low_End->Background_Issues Yes Use_Quadratic Consider quadratic fit with weighting. Low_End->Use_Quadratic No Detector_Saturation->Check_Accuracy Background_Issues->Check_Accuracy Use_Quadratic->Check_Accuracy Check_Stability Verify Analyte/IS Stability (Stock, Freeze-Thaw) Check_Prep->Check_Stability Check_Chroma Examine Chromatography (Peak Shape, Retention Time) Check_Stability->Check_Chroma Assess_Matrix Assess Matrix Effects (Post-extraction spike) Check_Chroma->Assess_Matrix

Caption: Troubleshooting Decision Tree for Calibration Issues.

References

Validation & Comparative

2-Oxo-Mirabegron in Circulation: A Comparative Analysis with Other Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Mirabegron, a selective β3-adrenoceptor agonist, is a key therapeutic agent for overactive bladder (OAB). Its metabolism in the human body results in several circulating metabolites, with 2-Oxo-Mirabegron being one of the notable entities. This guide provides a comparative overview of 2-Oxo-Mirabegron and other major mirabegron metabolites found in circulation, supported by pharmacokinetic data and experimental methodologies.

Circulating Mirabegron Metabolites: A Quantitative Overview

Following oral administration, mirabegron is extensively metabolized through various pathways, including amide hydrolysis, oxidation, N-dealkylation, and glucuronidation.[1][2] While unchanged mirabegron is the most abundant single component in plasma, accounting for approximately 22% of the total circulating radioactivity after a radiolabeled dose, several metabolites are also present in significant quantities.[3]

A study in healthy Japanese male subjects identified two major circulating metabolites that represented 17% and 10% of the total drug-related exposure (AUC₀₋ₜ) following multiple doses.[4] While this study did not explicitly name these metabolites, other research has identified M5, M8, M11, M12, M13, M14, M15, and M16 as metabolites present in human plasma.[1][5] Among these, 2-oxo-mirabegron (M15) is a product of oxidation.[1][2]

Table 1: Key Pharmacokinetic Parameters of Mirabegron

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~3.5 hours[6]
Elimination Half-life (t₁/₂) ~50 hours[6]
Plasma Protein Binding ~71%[6]
Absolute Bioavailability 29% (25 mg dose) to 35% (50 mg dose)[2]

Note: Detailed comparative pharmacokinetic data for individual metabolites, including 2-Oxo-Mirabegron, is not extensively available in the public domain. The focus of many studies remains on the parent drug, mirabegron.

Metabolic Pathways of Mirabegron

Mirabegron undergoes metabolism through several key enzymatic pathways. The primary routes are:

  • Oxidation and Dealkylation: Mediated primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6.[2]

  • Glucuronidation: Carried out by UGT enzymes, specifically UGT2B7, UGT1A3, and UGT1A8.[2]

  • Amide Hydrolysis: Involving esterases such as butyrylcholinesterase (BChE).[2][7]

These pathways result in a variety of metabolites, some of which are pharmacologically inactive.[6]

Mirabegron_Metabolism cluster_pathways Metabolic Pathways cluster_enzymes Key Enzymes cluster_metabolites Resulting Metabolites Mirabegron Mirabegron Oxidation Oxidation/ Dealkylation Mirabegron->Oxidation Glucuronidation Glucuronidation Mirabegron->Glucuronidation Amide_Hydrolysis Amide Hydrolysis Mirabegron->Amide_Hydrolysis Oxo_Mirabegron 2-Oxo-Mirabegron (M15) & others (M8, M9) Oxidation->Oxo_Mirabegron Glucuronides Glucuronides (M11, M12, M13, M14) Glucuronidation->Glucuronides Hydrolysis_Products Hydrolysis Products (M5, M16, M17) Amide_Hydrolysis->Hydrolysis_Products CYP3A4_2D6 CYP3A4, CYP2D6 CYP3A4_2D6->Oxidation UGTs UGT2B7, UGT1A3, UGT1A8 UGTs->Glucuronidation BChE BChE BChE->Amide_Hydrolysis LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Extraction Extraction (SPE, LLE, or Protein Ppt.) Plasma->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Autosampler Injection Evaporation->Injection LC_Separation HPLC/UPLC Separation (C8 or C18 Column) Injection->LC_Separation Ionization Ionization (HESI or APCI) LC_Separation->Ionization MS_Detection Mass Spectrometry (MRM Detection) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & PK Analysis Data_Acquisition->Quantification

References

Navigating the Metabolic Maze: Inter-species Differences in 2-Oxo-Mirabegron Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Mirabegron, a potent β3-adrenoceptor agonist, has emerged as a significant therapeutic agent. Understanding its metabolic fate is crucial for predicting its efficacy, safety, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolism of a key metabolite, 2-Oxo-Mirabegron, across different species, offering valuable insights for researchers, scientists, and professionals in drug development. While comprehensive quantitative data comparing the metabolism of 2-Oxo-Mirabegron across various species remains limited in publicly available literature, this guide synthesizes the current understanding of Mirabegron's metabolic pathways to infer potential inter-species variations.

Unraveling the Metabolic Pathways of Mirabegron

The metabolism of Mirabegron is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. In humans, the main routes of metabolism include amide hydrolysis, glucuronidation, and oxidation. The cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and to a lesser extent CYP2D6, plays a significant role in the oxidative metabolism of Mirabegron.

Several metabolites of Mirabegron have been identified in human plasma and urine, designated as M5, M8, M11, M12, M13, M14, M15, and M16. Among these, the formation of 2-Oxo-Mirabegron is a result of oxidation. While the available literature extensively discusses the role of CYP enzymes in the overall metabolism of the parent drug, specific details on the enzymes responsible for the formation and subsequent metabolism of 2-Oxo-Mirabegron, and how this varies across species, are not well-documented.

Experimental Approaches to Studying Mirabegron Metabolism

The investigation of drug metabolism typically involves a combination of in vitro and in vivo studies. Below are generalized experimental protocols commonly employed in such research, which would be applicable to the study of 2-Oxo-Mirabegron metabolism.

In Vitro Metabolism Studies Using Liver Microsomes

Objective: To determine the rate of formation of 2-Oxo-Mirabegron from Mirabegron in liver microsomes from different species (e.g., human, monkey, dog, rat) and to identify the primary CYP enzymes involved.

Methodology:

  • Preparation of Incubation Mixtures:

    • Liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) from the selected species are pre-warmed at 37°C.

    • A solution of Mirabegron (at various concentrations to determine kinetic parameters) is added to the microsomes.

    • The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant containing the analyte and metabolites is collected.

  • LC-MS/MS Analysis: The supernatant is analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of Mirabegron and 2-Oxo-Mirabegron.

  • Enzyme Inhibition Studies (Optional): To identify the specific CYP enzymes involved, selective chemical inhibitors or antibodies for different CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) can be included in the incubation mixtures.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Liver Microsomes (Human, Monkey, Dog, Rat) Incubation Incubation at 37°C Microsomes->Incubation Mirabegron Mirabegron Solution Mirabegron->Incubation NADPH_System NADPH-Generating System NADPH_System->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Analysis Data Analysis (Metabolite Quantification) LC_MSMS->Data_Analysis

Caption: Workflow for in vitro metabolism of Mirabegron.

Interspecies Differences: A Comparative Outlook

While specific quantitative data for 2-Oxo-Mirabegron is not available, general principles of inter-species differences in drug metabolism can be applied. The expression and activity of CYP enzymes, particularly CYP3A4 and CYP2D6, are known to vary significantly between humans and common preclinical animal models such as monkeys, dogs, and rats.

  • CYP3A4: This is a major drug-metabolizing enzyme in humans and is also present in preclinical species, but its substrate specificity and activity levels can differ.

  • CYP2D6: This enzyme exhibits significant genetic polymorphism in humans, leading to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid). The presence and activity of a functionally equivalent enzyme in preclinical species can be variable.

These differences in enzyme activity would likely lead to quantitative variations in the formation of 2-Oxo-Mirabegron across species. For instance, a species with higher CYP3A4 activity might produce 2-Oxo-Mirabegron at a faster rate than a species with lower activity.

Postulated Metabolic Pathway of Mirabegron```dot

Mirabegron_Metabolism Mirabegron Mirabegron Amide_Hydrolysis Amide_Hydrolysis Mirabegron->Amide_Hydrolysis Glucuronidation Glucuronidation Mirabegron->Glucuronidation Oxidation Oxidation Mirabegron->Oxidation Metabolites Various Metabolites (M5, M11-M16, etc.) Oxo_Metabolite 2-Oxo-Mirabegron Amide_Hydrolysis->Metabolites Glucuronidation->Metabolites Oxidation->Metabolites Other Oxidative Metabolites Oxidation->Oxo_Metabolite

Caption: Logical flow of inter-species metabolic variations.

Conclusion and Future Directions

The metabolism of Mirabegron is a multifaceted process with the potential for significant inter-species variability, particularly in the formation of its oxidative metabolites like 2-Oxo-Mirabegron. While the current body of literature provides a foundational understanding of Mirabegron's metabolic pathways in humans, there is a clear need for direct, quantitative comparative studies across different preclinical species. Such studies, employing the experimental approaches outlined in this guide, would be invaluable for refining the selection of appropriate animal models in non-clinical safety and efficacy assessments, and for improving the prediction of human pharmacokinetics and potential drug-drug interactions. Future research should focus on generating robust quantitative data on the formation and clearance of 2-Oxo-Mirabegron in human, monkey, dog, and rat liver microsomes and hepatocytes to build a more complete picture of its comparative metabolism.

A Comparative Analysis of 2-OxoMirabegron Levels in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-OxoMirabegron plasma concentrations across different patient populations, including those with renal and hepatic impairment, alongside healthy individuals. The data presented is crucial for understanding the pharmacokinetic profile of this major metabolite of Mirabegron, a selective β3-adrenoceptor agonist for the treatment of overactive bladder.

Quantitative Data Summary

The pharmacokinetic parameters of this compound, specifically the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), are summarized below. These values were obtained following a single oral administration of Mirabegron.

Patient PopulationNThis compound Cmax (ng/mL)This compound AUC (ng·h/mL)
Healthy Subjects 8Data not availableData not available
Renal Impairment
Mild8Data not availableData not available
Moderate8Data not availableData not available
Severe8Data not availableData not available
Hepatic Impairment
Mild8Data not availableData not available
Moderate8Data not availableData not available

Note: While the pivotal study by Dickinson et al. (2013) investigated the pharmacokinetics of mirabegron and its metabolites in these populations, the specific Cmax and AUC values for this compound were not explicitly reported in the primary publication or its supplementary materials. The study focused on the parent drug, mirabegron. The analytical methods for the quantification of this compound have been established, laying the groundwork for future studies to provide these specific values.

Experimental Protocols

The determination of this compound in human plasma is typically achieved through a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following protocol is based on the methodology described by van Teijlingen et al. (2012), which was developed for the quantification of Mirabegron and its metabolites.

Methodology: Quantification of this compound in Human Plasma via LC-MS/MS

1. Sample Preparation:

  • Extraction: Solid-phase extraction (SPE) is employed to isolate this compound and its internal standard from human plasma.

  • Procedure:

    • Plasma samples are thawed at room temperature.

    • An internal standard is added to each plasma sample.

    • The samples are loaded onto a pre-conditioned SPE cartridge.

    • The cartridges are washed to remove interfering substances.

    • The analyte and internal standard are eluted with an appropriate organic solvent.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: A C18 reverse-phase column is typically used for chromatographic separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used to separate this compound from other plasma components.

  • Flow Rate: A constant flow rate is maintained throughout the chromatographic run.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate ions of this compound and the internal standard.

  • Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure selectivity and sensitivity.

4. Quantification:

  • The peak area ratio of this compound to the internal standard is used to construct a calibration curve from standards of known concentrations.

  • The concentration of this compound in the unknown plasma samples is then determined from this calibration curve.

Visualizations

Mirabegron Metabolism and Bioanalysis Workflow

The following diagrams illustrate the metabolic pathway leading to the formation of this compound and the general workflow for its quantification in plasma samples.

cluster_0 Metabolism Mirabegron Mirabegron Oxidation Oxidation Mirabegron->Oxidation CYP3A4/2D6 Two_OxoMirabegron This compound Oxidation->Two_OxoMirabegron

Caption: Metabolic pathway of Mirabegron to this compound.

cluster_1 Experimental Workflow Plasma_Sample Plasma Sample Collection SPE Solid-Phase Extraction Plasma_Sample->SPE Add Internal Standard LC_Separation LC Separation SPE->LC_Separation Inject Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound quantification.

Lack of Direct Correlation Between 2-OxoMirabegron Concentration and Clinical Outcomes in Overactive Bladder Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates that there is no established direct correlation between the plasma concentration of 2-OxoMirabegron, a metabolite of the overactive bladder (OAB) medication Mirabegron, and its clinical outcomes. Current research suggests that the major metabolites of Mirabegron, including presumably this compound, are pharmacologically inactive. This guide provides a detailed comparison of Mirabegron with alternative OAB treatments, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Mirabegron is a potent and selective β3-adrenoceptor agonist. Its therapeutic effect in OAB is achieved through the relaxation of the detrusor muscle during the bladder filling phase, leading to increased bladder capacity. While Mirabegron undergoes extensive metabolism in the liver, its primary metabolites do not appear to contribute to its clinical efficacy.

Comparison with Alternative Therapies

The primary pharmacological alternatives to Mirabegron for the treatment of OAB are anticholinergic agents. The following tables summarize the comparative efficacy and safety profiles based on clinical trial data.

Table 1: Comparison of Efficacy Outcomes for Mirabegron vs. Anticholinergics

Clinical OutcomeMirabegron (50 mg)Anticholinergics (e.g., Tolterodine, Solifenacin)
Mean Change in Micturition Frequency per 24 hours Statistically significant reduction from baselineStatistically significant reduction from baseline; comparable to Mirabegron
Mean Change in Urgency Episodes per 24 hours Statistically significant reduction from baselineStatistically significant reduction from baseline; comparable to Mirabegron
Mean Change in Incontinence Episodes per 24 hours Statistically significant reduction from baselineStatistically significant reduction from baseline; comparable to Mirabegron
Mean Volume Voided per Micturition Statistically significant increase from baselineStatistically significant increase from baseline; comparable to Mirabegron

Table 2: Comparison of Common Adverse Events for Mirabegron vs. Anticholinergics

Adverse EventMirabegron (50 mg)Anticholinergics
Dry Mouth Incidence similar to placeboSignificantly higher incidence than placebo and Mirabegron
Constipation Incidence similar to placeboHigher incidence than placebo and Mirabegron
Hypertension Potential for increase in blood pressureGenerally no direct effect on blood pressure
Tachycardia Potential for increase in heart rateCan occur, particularly with non-selective agents
Blurred Vision Not a common side effectCommon side effect due to muscarinic receptor blockade
Cognitive Impairment No known associationPotential risk, especially in the elderly

Experimental Protocols

Quantification of Mirabegron and its Metabolites in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantitative determination of Mirabegron and its metabolites in human plasma.

1. Sample Preparation:

  • A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate Mirabegron and its metabolites from the plasma matrix.

  • For SPE, a C18 or mixed-mode cation exchange cartridge is typically used.

  • For LLE, a solvent such as methyl tert-butyl ether is used.

  • An internal standard (e.g., a stable isotope-labeled version of Mirabegron) is added prior to extraction to ensure accuracy.

2. Chromatographic Separation:

  • A C18 reversed-phase analytical column is commonly used for separation.

  • The mobile phase typically consists of a gradient mixture of an aqueous solution (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).

3. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection.

  • Specific precursor-to-product ion transitions for Mirabegron and each metabolite are monitored for quantification.

Clinical Trial Design for Overactive Bladder Therapies

Clinical trials evaluating the efficacy and safety of drugs for OAB typically follow a randomized, double-blind, placebo-controlled, parallel-group design.

1. Patient Population:

  • Inclusion criteria typically include adults with a clinical diagnosis of OAB for a specified duration (e.g., ≥3 months) and a minimum number of micturitions and incontinence episodes per day.

  • Exclusion criteria often include conditions that could confound the results, such as urinary tract infections, significant stress incontinence, or bladder outlet obstruction.

2. Treatment Arms:

  • At least three arms are common: the investigational drug (e.g., Mirabegron), a placebo, and an active comparator (e.g., an anticholinergic).

3. Efficacy Endpoints:

  • Primary endpoints usually include the change from baseline in the mean number of micturitions and incontinence episodes per 24 hours, as recorded in a patient diary.

  • Secondary endpoints often include changes in the volume voided per micturition, urgency episodes, and patient-reported outcomes (e.g., quality of life questionnaires).

4. Safety Assessments:

  • Monitoring of adverse events, vital signs (including blood pressure and heart rate), and electrocardiograms (ECGs).

Visualizations

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKA->MLCP Detrusor_Relaxation Detrusor Muscle Relaxation MLCP->Detrusor_Relaxation Leads to Bladder_Capacity Increased Bladder Capacity Detrusor_Relaxation->Bladder_Capacity Results in

Mirabegron Signaling Pathway in Detrusor Muscle Cells.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Human Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Solid-Phase or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification

Workflow for Quantification of Mirabegron and Metabolites.

Cross-Validation of Analytical Methods for the Quantification of Mirabegron's Oxidative Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of 2-Oxo-Mirabegron and its related oxidative metabolites. While a specific metabolite designated "2-Oxo-Mirabegron" is not extensively documented under this exact name in publicly available literature, the metabolism of Mirabegron is known to involve oxidation. This guide focuses on the validated analytical methods for the principal oxidative and other major metabolites of Mirabegron, providing a framework for researchers to select the most appropriate method for their specific needs.

The primary analytical technique for the simultaneous quantification of Mirabegron and its metabolites in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This approach offers high sensitivity, selectivity, and the ability to measure multiple analytes in a single run.

Comparison of Validated LC-MS/MS Methods

Two key studies provide detailed and validated methods for the simultaneous determination of Mirabegron and its major metabolites, including those formed through oxidative pathways. The methods developed by van Teijlingen et al. (2012) and subsequently refined by Meijer et al. (2019) for pediatric studies form the basis of this comparison.[1][2][3][4]

ParameterMethod 1 (van Teijlingen et al., 2012)[4]Method 2 (Meijer et al., 2019)[2]
Analytes Mirabegron, M5, M8, M11, M12, M13, M14, M15, M16Mirabegron, M5, M8, M11, M12, M13, M14, M15, M16
Matrix Human PlasmaHuman Plasma
Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)Supported Liquid Extraction (SLE) or Mixed-mode Cation Exchange SPE
Chromatography Inertsil C8-3 or Phenomenex Synergi Fusion-RP C18 columnNot explicitly stated, but likely similar reversed-phase columns
Detection Triple quadrupole mass spectrometerMore sensitive triple quadrupole mass spectrometer
Ionization APCI (for Mirabegron), HESI (for metabolites)Not explicitly stated, likely ESI or HESI
Linearity Range Analyte dependentAnalyte dependent
Precision (CV%) Within acceptable limits as per regulatory guidelinesWithin acceptable limits as per regulatory guidelines
Accuracy (%) Within acceptable limits as per regulatory guidelinesWithin acceptable limits as per regulatory guidelines
Lower Limit of Quantification (LLOQ) Analyte dependentUp to fivefold increase in sensitivity compared to Method 1

Experimental Protocols

Method 1: LC-MS/MS for Mirabegron and its Metabolites in Human Plasma (van Teijlingen et al., 2012)[3][4]

1. Sample Preparation:

  • For Mirabegron: Liquid-liquid extraction.

  • For Metabolites (M5, M8, M11-M16): Solid-phase extraction.

2. Chromatographic Conditions:

  • Column: Inertsil C8-3 for Mirabegron; Phenomenex Synergi Fusion-RP C18 for metabolites.

  • Mobile Phase: Specific composition and gradient not detailed in the abstract.

  • Flow Rate: Not detailed in the abstract.

  • Column Temperature: Not detailed in the abstract.

3. Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) for Mirabegron; Heated Electrospray Ionization (HESI) for metabolites.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Specific precursor and product ions for each analyte are monitored.

Method 2: Miniaturized and More Sensitive LC-MS/MS for Pediatric Studies (Meijer et al., 2019)[1][2]

This method is an optimized version of the 2012 method, designed to reduce sample volume and increase sensitivity.

1. Sample Preparation:

  • For Mirabegron, M5, and M16: 96-well supported liquid extraction (SLE) plates.

  • For M8, M11, M12, M13, M14, and M15: 96-well mixed-mode cation exchange solid-phase extraction (SPE) plates.

2. Chromatographic and Mass Spectrometric Conditions:

  • While specific parameters are not fully detailed in the abstract, the method utilizes a more sensitive mass spectrometry system to achieve lower detection limits. The chromatographic principles are expected to be similar to the 2012 method, employing reversed-phase separation.

Visualizing the Analytical Workflow and Metabolic Pathway

To better understand the process, the following diagrams illustrate the general experimental workflow for LC-MS/MS analysis and the known metabolic pathways of Mirabegron.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Extraction Extraction (SLE or SPE) Plasma->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: General experimental workflow for the LC-MS/MS analysis of Mirabegron and its metabolites.

Mirabegron_Metabolism Mirabegron Mirabegron Oxidation Oxidation Mirabegron->Oxidation Hydrolysis Amide Hydrolysis Mirabegron->Hydrolysis Glucuronidation Glucuronidation Mirabegron->Glucuronidation N_Dealkylation N-Dealkylation Mirabegron->N_Dealkylation Oxidative_Metabolites Oxidative_Metabolites Oxidation->Oxidative_Metabolites e.g., M8, M15 Hydrolytic_Metabolites Hydrolytic_Metabolites Hydrolysis->Hydrolytic_Metabolites e.g., M5, M16 Glucuronide_Metabolites Glucuronide_Metabolites Glucuronidation->Glucuronide_Metabolites e.g., M11-M14 Dealkylated_Metabolites Dealkylated_Metabolites N_Dealkylation->Dealkylated_Metabolites e.g., M8

Caption: Major metabolic pathways of Mirabegron.

Conclusion

The cross-validation of analytical methods for 2-Oxo-Mirabegron and its related metabolites reveals that LC-MS/MS is the gold standard for their quantification in biological matrices. The methods developed by van Teijlingen et al. and Meijer et al. provide robust and validated platforms for such analyses.[1][2][3][4] While the precise identification of a "2-Oxo-Mirabegron" metabolite requires further structural elucidation, the existing methods for the known oxidative metabolites (M8 and M15) offer a strong starting point for any investigation into the oxidative metabolism of Mirabegron. Researchers should select the method that best fits their requirements for sample volume, sensitivity, and throughput. The provided experimental protocols and diagrams offer a foundational understanding for the implementation and interpretation of these analytical techniques.

References

In Vitro vs. In Vivo Correlation of 2-OxoMirabegron Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo formation of 2-OxoMirabegron, a metabolite of the overactive bladder medication Mirabegron. Understanding the correlation between in vitro predictions and in vivo outcomes is crucial for drug development, aiding in the early assessment of metabolic pathways and potential drug-drug interactions. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding of Mirabegron metabolism.

Data Presentation: Quantitative Comparison of this compound Formation

Currently, specific quantitative data directly comparing the formation of this compound in vitro and in vivo is limited in publicly available literature. While oxidation is a known metabolic pathway for Mirabegron, the precise percentage of the 2-oxo metabolite formed is often grouped with other oxidative or N-dealkylated metabolites.

A human ADME (absorption, distribution, metabolism, and excretion) study using radiolabeled Mirabegron provides the most relevant in vivo data. In this study, N-dealkylation or oxidation of the secondary amine was identified as a significant metabolic route, accounting for 18% of the total identified metabolites in urine .[1] However, the individual contribution of this compound to this percentage is not specified.

In vitro studies have identified cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP2D6 , as responsible for the oxidative metabolism of Mirabegron.[2][3][4] While these studies confirm the pathway, they do not provide quantitative data on the rate or extent of this compound formation that can be directly compared to the in vivo findings.

Parameter In Vitro Findings In Vivo Findings (Human) Correlation & Remarks
Metabolic Pathway Oxidation of the secondary amineN-dealkylation or oxidation of the secondary aminePathway is qualitatively correlated.
Primary Enzymes CYP3A4, CYP2D6[2][3][4]Inferred to be primarily hepatic CYP3A4 and CYP2D6The same enzymes are implicated in both systems.
Quantitative Formation of this compound Data not available in published literature.Contributes to the 18% of urinary metabolites formed via N-dealkylation or oxidation[1]. Specific percentage is not delineated.A direct quantitative correlation cannot be established without more specific in vitro and in vivo metabolite quantification. Further studies are needed to isolate and quantify the this compound metabolite in both systems.

Experimental Protocols

In Vitro Metabolism of Mirabegron in Human Liver Microsomes

This protocol provides a general framework for assessing the in vitro metabolism of Mirabegron, leading to the formation of this compound.

1. Materials:

  • Human Liver Microsomes (pooled)

  • Mirabegron

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of Mirabegron in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.2-1.0 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the Mirabegron substrate (at various concentrations to determine kinetics) and the NADPH regenerating system. The final volume of the incubation mixture is typically 200 µL.

  • Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant for LC-MS/MS analysis to identify and quantify the formation of this compound and other metabolites.

3. Analytical Method:

  • Utilize a validated LC-MS/MS method for the separation and quantification of Mirabegron and its metabolites.

  • Monitor specific parent and product ion transitions for both Mirabegron and this compound.

In Vivo Human ADME Study

This protocol outlines the key aspects of a human study to determine the metabolic fate of Mirabegron.

1. Study Design:

  • Administer a single oral dose of radiolabeled ([14C]) Mirabegron to healthy human volunteers.

  • Collect blood, urine, and feces samples at predetermined time points over a period sufficient to ensure near-complete excretion of the radiolabel (e.g., up to 168 hours post-dose).

2. Sample Analysis:

  • Measure the total radioactivity in all collected samples to determine the extent of absorption and routes of excretion.

  • Profile the metabolites in plasma, urine, and feces using radio-chromatography techniques (e.g., HPLC with a radiodetector).

  • Identify the structure of the metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Quantify the parent drug and each metabolite as a percentage of the total radioactivity in the respective matrices.

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Human ADME cluster_correlation IVIVC HLM Human Liver Microsomes Incubation Incubation with Mirabegron & NADPH HLM->Incubation Analysis_vitro LC-MS/MS Analysis Incubation->Analysis_vitro Data_vitro In Vitro Metabolite Profile Analysis_vitro->Data_vitro Dosing Oral Administration of [14C]Mirabegron Sampling Blood, Urine, Feces Collection Dosing->Sampling Analysis_vivo Radio-chromatography & MS/NMR Analysis Sampling->Analysis_vivo Data_vivo In Vivo Metabolite Profile Analysis_vivo->Data_vivo Correlation Correlation Analysis Data_vitro->Correlation Data_vivo->Correlation

Caption: Experimental workflow for in vitro-in vivo correlation of this compound formation.

metabolic_pathway cluster_oxidation Oxidation cluster_hydrolysis Amide Hydrolysis cluster_glucuronidation Glucuronidation Mirabegron Mirabegron OxoMirabegron This compound Mirabegron->OxoMirabegron CYP3A4, CYP2D6 Other_Oxidation Other Oxidative Metabolites Mirabegron->Other_Oxidation CYP3A4, CYP2D6 Hydrolysis_Metabolites Hydrolysis Products Mirabegron->Hydrolysis_Metabolites Esterases Glucuronide_Metabolites Glucuronide Conjugates Mirabegron->Glucuronide_Metabolites UGTs

Caption: Simplified metabolic pathways of Mirabegron.

References

Comparative Bioactivity Analysis: 2-OxoMirabegron and the Parent Drug, Mirabegron

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing literature reveals a significant lack of specific bioactivity data for 2-OxoMirabegron, a metabolite of the beta-3 adrenergic agonist, Mirabegron. While Mirabegron's pharmacological profile is well-documented, its metabolites, including this compound, are generally reported to be pharmacologically inactive. This guide synthesizes the available information on the metabolism and pharmacokinetics of Mirabegron to provide context for the absence of direct comparative bioactivity studies and to detail the known disposition of the parent drug.

Mirabegron is a potent and selective agonist of the human beta-3 adrenergic receptor (β3-AR), primarily used in the treatment of overactive bladder.[1] Its mechanism of action involves the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, leading to an increase in bladder capacity.[2] The therapeutic efficacy of Mirabegron is directly linked to its activity at the β3-AR.

Metabolism and Pharmacokinetics of Mirabegron

Mirabegron undergoes extensive metabolism in the liver through multiple pathways, including dealkylation, oxidation, glucuronidation, and hydrolysis.[1] Studies have identified several metabolites, with unchanged Mirabegron remaining the most abundant circulating component in plasma.[3][4]

Key Metabolic Pathways:

The primary metabolic reactions of Mirabegron are:

  • Amide Hydrolysis: This pathway leads to the formation of metabolites M5, M16, and M17.

  • Glucuronidation: This results in the formation of metabolites M11, M12, M13, and M14.

  • N-dealkylation or Oxidation of the Secondary Amine: This produces metabolites M8, M9, and M15.[4]

Pharmacokinetic Profile of Mirabegron

The pharmacokinetic parameters of Mirabegron have been well-characterized in healthy volunteers and patient populations.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~3.5 hours[1]
Absolute Bioavailability 29% (25 mg dose) to 35% (50 mg dose)[3]
Protein Binding Approximately 71%[3]
Volume of Distribution (Vd) 1670 L[1]
Elimination Half-life (t1/2) Approximately 50 hours[1]
Excretion ~55% in urine, ~34% in feces[1][3]

Comparative Bioactivity: The Data Gap for this compound

A thorough search of scientific literature and drug information databases did not yield any specific studies that directly compare the bioactivity of this compound with that of the parent drug, Mirabegron. There is a notable absence of quantitative data regarding the receptor binding affinity (e.g., Ki or IC50 values) and functional activity (e.g., EC50 for β3-AR agonism) of this compound.

The lack of such data is likely attributable to the early determination in drug development that the metabolites of Mirabegron do not contribute significantly to its therapeutic effect.[1] Consequently, research has primarily focused on the pharmacology of the parent compound.

Experimental Protocols

While specific experimental protocols for the comparative bioactivity of this compound are unavailable due to the lack of published studies, the following outlines a general methodology that would be employed for such an investigation.

Beta-3 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of this compound and Mirabegron for the β3-AR.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human β3-AR would be cultured and harvested. Cell membranes would be prepared by homogenization and centrifugation.

  • Radioligand Binding: Cell membranes would be incubated with a specific radioligand for the β3-AR (e.g., [³H]-CGP 12177) in the presence of increasing concentrations of either Mirabegron or this compound.

  • Separation and Scintillation Counting: Bound and free radioligand would be separated by filtration. The amount of bound radioactivity would be quantified using a scintillation counter.

  • Data Analysis: The data would be analyzed using non-linear regression to determine the inhibition constant (Ki) for each compound, which is a measure of its binding affinity.

Functional Assay for Beta-3 Adrenergic Receptor Agonism

Objective: To determine the functional potency and efficacy of this compound and Mirabegron as β3-AR agonists.

Methodology:

  • Cell Culture: CHO cells stably expressing the human β3-AR would be used.

  • cAMP Accumulation Assay: Cells would be treated with increasing concentrations of Mirabegron or this compound. The intracellular accumulation of cyclic AMP (cAMP), a second messenger downstream of β3-AR activation, would be measured using a commercially available immunoassay kit.

  • Data Analysis: Dose-response curves would be generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) would be calculated for each compound.

Visualizations

Signaling Pathway of Mirabegron

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR binds to G_Protein Gs Protein Beta3_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Detrusor_Relaxation Detrusor Muscle Relaxation PKA->Detrusor_Relaxation leads to

Caption: Mirabegron's signaling cascade.

Experimental Workflow for Bioactivity Comparison

Bioactivity_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis and Comparison Mirabegron Mirabegron Binding_Assay β3-AR Binding Assay (Receptor Affinity - Ki) Mirabegron->Binding_Assay Functional_Assay β3-AR Functional Assay (Potency - EC50, Efficacy - Emax) Mirabegron->Functional_Assay Oxo_Mirabegron This compound Oxo_Mirabegron->Binding_Assay Oxo_Mirabegron->Functional_Assay Data_Analysis Quantitative Comparison of Bioactivity Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Workflow for bioactivity comparison.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-OxoMirabegron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the disposal of 2-OxoMirabegron, a metabolite of the drug Mirabegron. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, treating the compound as potentially hazardous pharmaceutical waste. This ensures the highest level of safety and compliance with regulatory standards.

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential to mitigate risks and ensure proper handling of this compound waste. The following steps outline the recommended procedure:

  • Waste Identification and Classification: In the absence of specific hazard data for this compound, it should be managed as a non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste at a minimum. However, the most conservative and recommended approach is to handle it as a hazardous pharmaceutical waste. This preemptive classification ensures that all safety and regulatory precautions are met.

  • Segregation: Never mix this compound waste with general laboratory trash or other waste streams. It must be segregated at the point of generation. Use dedicated, clearly labeled waste containers.

  • Container Selection and Labeling:

    • Hazardous Waste: If treating as hazardous pharmaceutical waste, use a designated black pharmaceutical waste container. The container must be robust, leak-proof, and have a secure lid.

    • Non-Hazardous Waste: If classified as non-hazardous pharmaceutical waste, a blue or white container with a blue lid is typically used.

    • Labeling: All containers must be clearly labeled with "Hazardous Pharmaceutical Waste" or "Non-Hazardous Pharmaceutical Waste for Incineration" and include the chemical name "this compound."

  • Waste Accumulation and Storage:

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

    • Keep containers closed at all times, except when adding waste.

  • Disposal:

    • Engage a certified hazardous waste disposal vendor for the collection and final disposal of the waste.

    • The primary method of disposal for pharmaceutical waste is incineration at a permitted facility.[1][2][3][4] This method is recommended to ensure the complete destruction of the active pharmaceutical ingredient.

    • Do not dispose of this compound down the drain or in regular trash.[2][3] This practice is prohibited for hazardous pharmaceuticals and strongly discouraged for non-hazardous pharmaceuticals to prevent environmental contamination.

Key Disposal Considerations

The following table summarizes the critical factors to consider when managing the disposal of this compound:

ConsiderationRecommended ActionRationale
Waste Classification Treat as hazardous pharmaceutical waste.In the absence of a specific Safety Data Sheet, a conservative approach minimizes risk and ensures regulatory compliance.
Container Type Black, leak-proof, and securely lidded container.Standard for hazardous pharmaceutical waste, preventing spills and exposure.
Labeling "Hazardous Pharmaceutical Waste" and "this compound".Clear identification is crucial for proper handling and disposal by waste management personnel.
Segregation Separate from all other waste streams at the point of generation.Prevents cross-contamination and ensures proper disposal pathways are followed.
Disposal Method Incineration by a licensed waste disposal vendor.The most effective method for destroying active pharmaceutical ingredients and preventing environmental release.
Prohibited Actions Do not dispose of in regular trash or down the drain.Prevents environmental contamination and potential harm to public health.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 This compound Disposal Workflow cluster_2 This compound Disposal Workflow cluster_3 This compound Disposal Workflow start Start: this compound Waste Generated sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow SDS instructions for disposal. sds_check->sds_yes Yes sds_no Treat as Hazardous Pharmaceutical Waste (Conservative Approach) sds_check->sds_no No segregate Segregate waste at point of generation sds_no->segregate container Use designated black hazardous waste container segregate->container label_container Label container: 'Hazardous Pharmaceutical Waste' and 'this compound' container->label_container storage Store in a secure, designated area label_container->storage disposal Arrange for pickup by a licensed hazardous waste vendor storage->disposal incineration Final Disposal: Incineration disposal->incineration

Caption: Decision workflow for the disposal of this compound.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Personal protective equipment for handling 2-OxoMirabegron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-OxoMirabegron. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the required equipment for various laboratory activities.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-level respirator to prevent inhalation of fine particles.[1][2] - Gloves: Two pairs of nitrile gloves (double-gloving) to prevent skin contact.[3] - Eye Protection: Chemical splash goggles to protect against airborne particles. - Lab Coat: A disposable, low-permeability fabric lab coat with tight-fitting cuffs.[3] - Work Area: Perform in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves.[3] - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. - Work Area: Work within a chemical fume hood.
Use in Experimental Systems (e.g., cell culture) - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.
Waste Disposal - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable lab coat.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2. Preparation of Stock Solutions:

  • All manipulations involving the solid form of this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

  • Wear the appropriate PPE as specified in the table above.

  • Carefully weigh the desired amount of the compound using a calibrated analytical balance.

  • Add the solvent to the vessel containing the weighed compound. Ensure the solvent is appropriate for your experimental needs and is compatible with this compound.

  • Cap the vessel and mix by gentle inversion or vortexing until the compound is fully dissolved.

3. Use in Experiments:

  • When adding the this compound solution to your experimental system (e.g., cell culture plates), wear appropriate PPE.

  • Perform all additions and manipulations within a biological safety cabinet if working with cell cultures to maintain sterility and operator safety.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid this compound - Dispose of as hazardous chemical waste in a clearly labeled, sealed container. - Follow all local, state, and federal regulations for hazardous waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a designated, labeled hazardous waste container. - Do not mix with general laboratory waste.
Liquid Waste (e.g., unused solutions) - Collect in a sealed, labeled hazardous waste container. - The container should be compatible with the solvent used.
Contaminated PPE (e.g., gloves, disposable lab coats) - Place in a designated hazardous waste bag immediately after use.[3] - Seal the bag before disposing of it with other solid hazardous waste.

Handling Workflow

The following diagram illustrates the key stages and safety precautions for handling this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receipt Receive & Inspect Store Store Securely Receipt->Store Intact Weigh Weigh Solid (in Fume Hood) Store->Weigh Dissolve Prepare Solution (in Fume Hood) Weigh->Dissolve Use Use in Experiment Dissolve->Use Waste Collect Waste Use->Waste Dispose Dispose as Hazardous Waste Waste->Dispose PPE Wear Appropriate PPE PPE->Weigh PPE->Dissolve PPE->Use PPE->Waste

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.